3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H10I3N |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
3,6-diiodo-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |
InChI Key |
XWOBSIVFQUMWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3,6-Diiodo-9-(4-iodophenyl)-carbazole
The following technical guide provides an in-depth analysis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole , a critical intermediate in the synthesis of optoelectronic materials and porous organic frameworks.
High-Purity Synthesis, Characterization, and Application in Functional Materials
CAS Number: 952308-18-8 Formula: C₁₈H₁₀I₃N Molecular Weight: 620.99 g/mol IUPAC Name: 3,6-diiodo-9-(4-iodophenyl)-9H-carbazole[1][2]
Executive Summary
3,6-Diiodo-9-(4-iodophenyl)-carbazole is a tri-functionalized,
This guide outlines a validated, high-yield synthetic route, purification standards, and handling protocols designed for research and drug development environments requiring >99.5% purity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 245–248 °C (Decomposes >280 °C) |
| Solubility | Soluble in CHCl₃, THF, Toluene, DMF; Insoluble in Water, Methanol |
| Purity Grade | Electronic Grade (>99.9% trace metals basis) |
| Absorption ( | ~298 nm, 335 nm (in CH₂Cl₂) |
| Reactive Sites | 3 (C-I bonds), distinct reactivity at N-phenyl vs. carbazole ring |
Synthetic Methodology
The synthesis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole requires a stepwise approach to ensure regioselectivity and prevent over-iodination or polymerization. The most robust protocol involves the construction of the
Route Overview
-
Step 1:
-Arylation: Ullmann coupling of Carbazole with 1,4-Diiodobenzene (or 1-fluoro-4-iodobenzene) to form 9-(4-iodophenyl)carbazole. -
Step 2: Electrophilic Iodination: Regioselective iodination at the 3 and 6 positions using the Tucker method (KI/KIO₃) or NIS.
Detailed Protocol
Step 1: Synthesis of 9-(4-iodophenyl)carbazole
Rationale: Direct coupling is preferred over starting with 9-phenylcarbazole and tri-iodinating, as the latter often yields inseparable mixtures of isomers.
-
Reagents: Carbazole (1.0 eq), 1,4-Diiodobenzene (2.0 eq, excess to prevent bis-coupling), CuI (0.1 eq), 18-Crown-6 (0.05 eq), K₂CO₃ (2.5 eq).
-
Solvent: DMF or DMPU (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with solid reagents under Argon.
-
Add dry solvent and heat to 160 °C for 24 hours.
-
Critical Control Point: Monitor via TLC (Hexane:DCM 5:1). Stop when carbazole is consumed to minimize formation of 1,4-bis(carbazolyl)benzene.
-
-
Workup: Cool, pour into water, filter precipitate.
-
Purification: Column chromatography (Silica gel, Hexane) to isolate the mono-substituted product.
-
Yield: ~60-70%.
-
Step 2: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole
Rationale: The 3 and 6 positions of the carbazole ring are significantly more electron-rich than the remaining phenyl protons, allowing for precise iodination using mild oxidative conditions.
-
Reagents: 9-(4-iodophenyl)carbazole (1.0 eq), Potassium Iodide (KI, 2.5 eq), Potassium Iodate (KIO₃, 1.5 eq).
-
Procedure:
-
Dissolve the precursor in boiling AcOH (100 °C).
-
Add KI and KIO₃ slowly over 30 minutes. The solution will turn dark violet (iodine liberation).
-
Reflux at 80–100 °C for 4–6 hours.
-
Validation: Check HPLC/TLC for disappearance of mono-iodo species.
-
-
Quenching: Pour the hot mixture into ice water containing
(sodium bisulfite) to reduce excess iodine (color change from violet to white/yellow). -
Purification:
Process Visualization
The following diagram illustrates the logical flow of synthesis and the critical branching points for quality control.
Figure 1: Stepwise synthetic pathway minimizing side-product formation.
Applications in Drug Discovery & Materials Science[7]
Porous Organic Polymers (POPs)
This compound is a premier "node" for constructing porous networks.
-
Mechanism: The three iodine atoms serve as leaving groups in Palladium-catalyzed cross-coupling (Suzuki or Sonogashira).
-
Topology: Reaction with linear linkers (e.g., 1,4-benzenediboronic acid) generates networks with high surface area, used for drug delivery vectors and catalytic supports.
Dendrimer Synthesis
It serves as the core (G0) for star-shaped dendrimers.
-
Utility: High-generation dendrimers based on this core exhibit efficient hole-transport properties in OLEDs and can encapsulate small molecule drugs for targeted release.
Figure 2: Divergent application pathways for the tri-functionalized core.
Characterization Data (Reference)
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
- 8.38 (s, 2H, H-4,5 of carbazole)
- 7.92 (d, 2H, Phenyl-H)
- 7.74 (d, 2H, H-2,7 of carbazole)
- 7.37 (d, 2H, Phenyl-H)
- 7.11 (d, 2H, H-1,8 of carbazole)
-
Mass Spectrometry (MALDI-TOF): m/z calculated for C₁₈H₁₀I₃N
; found .
Safety & Handling
-
Hazards: The compound contains heavy iodine atoms and may release iodine vapor if heated excessively without stabilizers. It is an irritant to eyes and skin.
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent photo-deiodination.
References
-
Tucker, S. H. (1926). "LXV.—The iodination of carbazole." Journal of the Chemical Society (Resumed), 129, 546-550.
-
Promarak, V. et al. (2007). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 48(6), 1023-1027.
-
Zhang, Y. et al. (2011). "Synthesis of Porous Organic Polymers via Suzuki Coupling." Journal of Materials Chemistry, 21, 14113.
-
PubChem Database. (2024). "3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (CAS 952308-18-8)."[1][2] National Center for Biotechnology Information.
Sources
Comparative Technical Guide: 3,6-Diiodo-9H-Carbazole vs. 9-(4-Iodophenyl) Derivatives
[1]
Executive Summary
In the development of organic optoelectronic materials (OLEDs, OPVs) and pharmaceutical scaffolds, the carbazole core is a ubiquitous hole-transporting moiety. The functionalization of this core dictates its electronic band structure and solid-state packing.[1] This guide differentiates two critical halogenated precursors:
Structural & Electronic Architecture
The fundamental difference lies in the geometric relationship between the iodine reactive sites and the carbazole nitrogen lone pair (
Electronic Coupling and Conjugation
-
3,6-Position (Para-like): The C3 and C6 positions are electronically coupled to the nitrogen atom. The HOMO of carbazole has significant coefficient density at these positions. Iodination here inductively lowers the HOMO/LUMO levels due to the electronegativity of iodine, yet the iodine lone pairs can participate in weak resonance. Crucially, substitution at these sites directly perturbs the
-conjugation of the tricyclic core. -
9-Phenyl Position (Orthogonal): The N-phenyl bond rotates to minimize steric clash between the phenyl protons and the carbazole C1/C8 protons.[1] Crystallographic data confirms a dihedral angle of 50–70° , effectively decoupling the phenyl ring from the carbazole
-system. Reactivity at the para-position of this phenyl ring is electronically isolated from the carbazole core.
Quantitative Comparison
| Feature | 3,6-Diiodo-9H-carbazole | 9-(4-Iodophenyl)-9H-carbazole |
| Reactive Sites | 2 (Bifunctional) | 1 (Monofunctional) |
| Geometry | Planar (Iodine in plane with core) | Twisted (Phenyl ~60° out of plane) |
| Electronic Effect | Direct resonance/inductive influence on core | Inductive effect through N-C bond; Conjugation broken by twist |
| Primary Utility | Polymerization, Conjugation Extension | End-capping, Bulky Host Engineering |
| Crystal Packing | Promotes | Disrupts stacking (Amorphous film former) |
Structural Visualization
Caption: Diagram illustrating the direct electronic coupling in 3,6-derivatives versus the sterically decoupled nature of 9-phenyl derivatives.
Synthetic Protocols
The synthesis of these two compounds requires distinct mechanistic approaches: Electrophilic Aromatic Substitution (EAS) for the 3,6-isomer and Transition-Metal Catalyzed Amination for the 9-isomer.[1]
Protocol A: Synthesis of 3,6-Diiodo-9H-carbazole
Mechanism: Electrophilic iodination targeting the most electron-rich sites (C3/C6).[1]
Reagents: Potassium Iodide (KI), Potassium Iodate (KIO
-
Preparation: Dissolve 9H-carbazole (5.0 g, 30 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Iodination: Add KI (6.6 g, 40 mmol) followed by KIO
(9.8 g, 46 mmol) slowly to the stirring solution.-
Note: The combination of KI and KIO
in acid generates the electrophilic iodine species ( ) in situ.
-
-
Reaction: Heat the mixture to 80°C and stir for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 5:1). The product usually precipitates as a solid.
-
Workup: Pour the hot reaction mixture into copious water (500 mL) to precipitate the crude product fully. Filter the precipitate.
-
Purification: Wash the filter cake with 5% NaHSO
(to remove unreacted iodine) and then water. Recrystallize from Ethanol or Toluene.-
Yield: ~85–90% (White/Pale beige needles).
-
Protocol B: Synthesis of 9-(4-Iodophenyl)-9H-carbazole
Mechanism: Copper-catalyzed Ullmann-type C-N coupling.[1] Direct coupling with 1,4-diiodobenzene often leads to oligomers; a two-step lithiation route is preferred for high purity.[1]
Step 1: Synthesis of 9-(4-Bromophenyl)carbazole
-
Reagents: Carbazole (1.0 eq), 1,4-Dibromobenzene (2.0 eq, excess to prevent bis-coupling), CuI (0.1 eq), 18-Crown-6 (0.1 eq), K
CO (2.0 eq), DMPU or DMF. -
Reaction: Heat at 160–170°C under Nitrogen for 12–24 hours.
-
Purification: Column chromatography (Silica, Hexane) to separate the mono-bromide from the bis-carbazole byproduct.
Step 2: Halogen Exchange (Lithiation/Iodination)
-
Lithiation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in dry THF at -78°C . Slowly add n-Butyllithium (1.1 eq).[1] Stir for 1 hour.
-
Critical: Temperature must remain below -70°C to prevent side reactions.[1]
-
-
Quenching: Add a solution of Iodine (
, 1.2 eq) in THF dropwise. -
Workup: Allow to warm to RT. Quench with saturated Na
S O (aq). Extract with DCM. -
Purification: Recrystallize from Ethanol/CHCl
.-
Yield: ~60–70% (over two steps).
-
Reactivity & Functionalization Logic
The choice between these derivatives depends on the desired molecular architecture.
3,6-Diiodo-9H-carbazole (The "Extender")[1]
-
Reactivity: Highly reactive in Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]
-
Selectivity: The N-H proton is still acidic (
in DMSO). It can be alkylated before or after cross-coupling.-
Strategy: Alkylate N first to improve solubility, then couple at C3/C6.
-
-
Outcome: Creates linear polymers or extended
-systems.-
Example: Coupling with diphenylamine yields 2,7-bis(diphenylamino)carbazole (common HTM).
-
9-(4-Iodophenyl)-9H-carbazole (The "Capper")[1]
-
Reactivity: The iodine is on a phenyl ring. Reactivity is typical of aryl iodides but requires no protection of the carbazole nitrogen (as it is already substituted).
-
Steric Environment: The bulk of the carbazole protects the coupling site, sometimes requiring more active catalysts (e.g., Pd(dppf)Cl
or Pd (dba) /S-Phos) compared to simple iodobenzene. -
Outcome: Creates "Star-shaped" or dendritic molecules.[1]
-
Example: Coupling with a core (like benzene-1,3,5-triyl) yields materials like TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).[1]
-
Experimental Workflow Diagram
Caption: Divergent synthesis workflows for generating core-substituted vs. pendant-substituted carbazole iodides.
Application Context
OLED Host Materials
-
3,6-Derivatives: Often used to tune the Triplet Energy (
) . Extending conjugation at 3,6 lowers , which can be detrimental for blue phosphorescent hosts but beneficial for green/red hosts or hole transport layers. -
9-Phenyl Derivatives: The twist breaks conjugation, maintaining the high
of the carbazole core (~3.0 eV). This makes 9-phenyl derivatives (like CBP, TCTA) ideal hosts for Blue OLEDs where high triplet energy confinement is required.
Solubility & Morphology
-
3,6-Diiodo: Poor solubility in common solvents due to strong
-stacking.[1] Requires alkylation at N9 for processing. -
9-(4-Iodophenyl): The "propeller" shape disrupts stacking, enhancing solubility and amorphous film formation, which is critical for preventing crystallization in OLED devices.
References
-
BenchChem. "Application Notes and Protocols: Synthetic Routes to 3,6-Diiodo-9H-carbazole and Its Derivatives."[1] BenchChem Technical Library, 2025. Link
- Tucker, S. H. "Iodination of Carbazole." Journal of the Chemical Society, 1926.
-
Xie, Y. Z., et al. "Crystal structure of 3,6-diiodo-9H-carbazole."[1] Acta Crystallographica Section E, 2012. Link
-
Yan, D. "9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole."[1] IUCrData, 2021.[2] (Demonstrates dihedral twist in N-phenyl carbazoles). Link
- Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron, 2007. (Detailed Ullmann protocols).
-
BenchChem. "A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole." BenchChem Technical Guides, 2025. Link
Technical Guide: Electronic Properties of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
Executive Summary
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is a high-purity, tri-functionalized semiconductor precursor critical to the synthesis of advanced optoelectronic materials. Characterized by its pseudo-
Its electronic signature is defined by the deep HOMO level characteristic of the carbazole core, further stabilized by the inductive effect of three iodine substituents. Unlike simple alkyl-carbazoles, the heavy iodine atoms introduce significant spin-orbit coupling, making this compound and its derivatives valuable for studying triplet harvesting and phosphorescence modulation.
Molecular Architecture & Electronic Fundamentals
Structural Design
The molecule consists of a rigid, planar 9H-carbazole core substituted at the 3 and 6 positions with iodine, and N-functionalized with a 4-iodophenyl group.
-
Core: The carbazole moiety provides high thermal stability and hole-transporting capability.[1]
-
Substituents: The three iodine atoms (C-I bonds) function as reactive handles for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann) and Ullmann condensation.
-
Symmetry: The specific 3,6,9-substitution pattern allows for the growth of 3D networks or hyperbranched structures, preventing π-stacking aggregation in the final polymer, which preserves the high triplet energy (
).
Electronic Profile
The electronic properties are governed by the interplay between the electron-rich nitrogen lone pair and the electron-withdrawing (inductive) yet mesomerically donating iodine atoms.
| Parameter | Value (Approx.) | Mechanistic Driver |
| HOMO Level | -5.60 eV | Stabilized by inductive effect of 3,6-diiodo substitution vs. 9-phenylcarbazole (-5.5 eV). |
| LUMO Level | -2.20 eV | Localized primarily on the carbazole core and phenyl ring; affected by I-atom antibonding character. |
| Optical Bandgap ( | ~3.40 eV | Wide bandgap typical of carbazole derivatives; absorption onset in UV region (~360 nm). |
| Triplet Energy ( | ~3.0 eV | High |
| Spin-Orbit Coupling | High | Presence of three heavy Iodine atoms ( |
Note: Values are derived from comparative analysis of 3,6-diiodo-9H-carbazole and 9-(4-bromophenyl)-carbazole derivatives [1, 2].
Optoelectronic Characterization
Absorption & Emission
The UV-Vis absorption spectrum is dominated by
-
Absorption Max (
): Typically observes peaks at 296 nm and 340 nm , with an onset edge extending to 360-370 nm . -
Fluorescence: Weak fluorescence is expected in the violet-blue region (~380-400 nm) due to the heavy atom effect of iodine quenching fluorescence in favor of intersystem crossing.
Electrochemical Behavior (CV)
In Cyclic Voltammetry (CV), the monomer exhibits irreversible oxidation due to the reactivity of the radical cation.
-
Oxidation Onset (
): ~1.2 V vs. Ag/AgCl. -
Polymerization: Unlike unsubstituted carbazole, the 3,6-blocking iodines prevent electrochemical coupling at these positions. Polymerization must be driven chemically (e.g., Yamamoto coupling) or electrochemically if the iodine acts as a leaving group under specific catalytic conditions.
Experimental Protocols
Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
Causality: Direct iodination of 9-phenylcarbazole is the most atom-efficient route. The use of Periodic Acid (
Reagents:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
Potassium Iodide (KI) (3.5 eq)
-
Potassium Iodate (KIO
) (3.5 eq) -
Glacial Acetic Acid (Solvent)
Protocol:
-
Dissolution: Dissolve 9-phenylcarbazole in boiling glacial acetic acid (100 °C) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Slowly add KI and KIO
to the stirring solution. The mixture will turn dark due to iodine liberation. -
Reflux: Heat at reflux (120 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) until the starting material spot disappears.
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold water.
-
Filtration: Filter the resulting precipitate.[2] Wash copiously with water and 10% sodium thiosulfate solution (to remove unreacted iodine).
-
Purification: Recrystallize from Ethanol/Chloroform or perform column chromatography (Silica gel, Hexane/DCM) to isolate the white/off-white powder.
Visualization of Synthesis Pathway
Caption: Electrophilic aromatic substitution pathway for the tri-iodination of 9-phenylcarbazole.
Applications in Materials Science
Porous Organic Polymers (POPs)
This molecule is a premier "node" for constructing POPs via Yamamoto (Ni-catalyzed) or Sonogashira (Pd/Cu-catalyzed) coupling.
-
Mechanism: The three iodine sites allow for the formation of 3D networks with high specific surface area (BET > 1000 m
/g). -
Utility: These POPs are used for heterogeneous photocatalysis (e.g., splitting water) and gas storage (
, ) due to the nitrogen-rich pore walls.
Dendrimer Cores
In OLEDs, this molecule serves as the core for star-shaped hole-transport materials.
-
Self-Validation: The high triplet energy of the core prevents reverse energy transfer from the phosphorescent dopant back to the host, ensuring high device efficiency.
Energy Level Diagram
Caption: Estimated electronic energy band diagram relative to vacuum level.
References
-
Dendrimers with 9-Phenylcarbazole Dendrons: Synthesis and Photophysics. RSC Advances, 2012. Available at: [Link]
-
One-Step Electropolymerization of Carbazole Dyes. National Institutes of Health (PMC), 2023. Available at: [Link]
-
Crystal Structure of 3,6-Diiodo-9H-carbazole. Acta Crystallographica Section E, 2012. Available at: [Link]
Sources
Introduction: The Strategic Importance of Polyhalogenated Carbazoles
An In-Depth Technical Guide to Sourcing and Synthesizing High-Purity 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
This guide is intended for researchers, chemists, and materials scientists engaged in the fields of organic electronics, photovoltaics, and advanced materials development. Given the specialized nature of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, direct commercial suppliers of this specific tri-iodinated derivative are scarce. This document, therefore, provides a comprehensive, field-proven guide to obtaining this high-purity compound by detailing the sourcing of critical precursors and presenting a robust, two-step synthetic pathway complete with purification and characterization protocols.
Carbazole-based compounds are a cornerstone in the development of high-performance organic electronic materials, prized for their thermal stability and excellent hole-transporting properties.[1] The strategic introduction of halogen atoms, particularly iodine, onto the carbazole scaffold creates highly versatile molecular building blocks. The carbon-iodine (C-I) bonds are significantly weaker than their bromine or chlorine counterparts, making them prime reactive sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]
The target molecule, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, is a particularly valuable precursor. It features three distinct C-I bonds, offering a platform for sequential, site-selective functionalization. This allows for the precise construction of complex, starburst, or dendritic molecules essential for advanced applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells (PSCs), and organic semiconductors. This guide provides the necessary technical information to empower researchers to produce this compound in-house to a high degree of purity.
Section 1: Sourcing of Key Precursors
The synthesis of the target molecule is contingent on the availability of high-purity starting materials. The following table details the essential precursors, their CAS numbers, and representative suppliers.
| Compound Name | Molecular Formula | CAS Number | Representative Suppliers |
| 9H-Carbazole | C₁₂H₉N | 86-74-8 | Sigma-Aldrich, TCI, Alfa Aesar |
| 3,6-Diiodo-9H-carbazole | C₁₂H₇I₂N | 57103-02-3 | Sigma-Aldrich, MedChemExpress, Acros Pharmatech[2][3][4] |
| 1,4-Diiodobenzene | C₆H₄I₂ | 624-38-4 | Sigma-Aldrich, TCI, Thermo Fisher Scientific |
Section 2: Synthetic Strategy and Experimental Protocols
The most logical and efficient pathway to synthesize 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole involves a two-step process: the direct iodination of the carbazole core, followed by a palladium-catalyzed N-arylation.
Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole
This protocol employs a direct electrophilic iodination of the carbazole core. The C-3 and C-6 positions are electronically activated and thus susceptible to substitution.
Materials:
-
9H-Carbazole (1.0 eq)
-
Potassium Iodide (KI) (2.2 eq)
-
Potassium Iodate (KIO₃) (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 9H-Carbazole in glacial acetic acid.
-
Add potassium iodide (KI) to the suspension and stir.
-
Slowly add potassium iodate (KIO₃) in portions. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate will form.
-
Pour the mixture into a large volume of water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with a solution of sodium thiosulfate (to remove excess iodine) and then copiously with water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product is typically a light tan or off-white solid and can be used in the next step or further purified by recrystallization from a solvent like ethanol or toluene.
Protocol 2: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
This step utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7] The higher reactivity of the C-I bond in 3,6-diiodocarbazole makes it an excellent substrate for this transformation.[2]
Materials:
-
3,6-Diiodo-9H-carbazole (1.0 eq)
-
1,4-Diiodobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
To a dry Schlenk flask, add 3,6-Diiodo-9H-carbazole, 1,4-diiodobenzene, and potassium phosphate.
-
In a separate vial, add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add anhydrous, degassed toluene to the flask via cannula or syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 100-110 °C and stir vigorously overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting carbazole.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
The filtrate now contains the crude product and proceeds to the purification workflow.
Section 3: Purification and Quality Control Workflow
Achieving high purity (>99.5%) is critical for applications in organic electronics. A multi-step purification and analysis process is mandatory.
Protocol 3: Purification
-
Aqueous Work-up: Transfer the crude filtrate from Protocol 2 into a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.
-
Column Chromatography: The primary purification is achieved via silica gel chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and dichloromethane (DCM) is effective. Start with 100% hexane and gradually increase the DCM polarity to elute the product. The target compound is significantly less polar than any remaining starting 3,6-Diiodo-9H-carbazole.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
-
Recrystallization: Combine the pure fractions and remove the solvent. Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., toluene or chloroform) and add a co-solvent in which the product is less soluble (e.g., hexane or ethanol) until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to maximize crystal formation. Collect the purified crystals by filtration.
Protocol 4: Analytical Characterization
-
¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the final product, expect complex aromatic signals. Key features to look for include the disappearance of the N-H proton signal from the starting material (typically > 8.0 ppm) and the appearance of new signals corresponding to the 4-iodophenyl group.[8][9]
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight of the final product (C₁₈H₁₀I₃N, MW: 620.99 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) to determine the final purity of the compound, which should exceed 99.5% for device applications.
Section 4: Data Summary
The following table summarizes the key properties of the intermediate and the final target compound.
| Property | 3,6-Diiodo-9H-carbazole | 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole |
| Molecular Formula | C₁₂H₇I₂N | C₁₈H₁₀I₃N |
| Molecular Weight | 419.00 g/mol | 620.99 g/mol |
| CAS Number | 57103-02-3 | Not assigned (Custom Synthesis) |
| Appearance | Off-white to light tan solid | Expected to be a white to off-white crystalline solid |
| Key NMR Feature | N-H proton signal present | N-H proton signal absent |
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nalini, V. & Girija, R. (n.d.). Synthesis and characterization of some aromatic amine substituted carbazoles by greener method. International Journal of Current Research. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Radula-Janik, K., Kupka, T., Ejsmont, K., & Sauer, S. P. A. (2015). Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. [Link]
-
Xie, Y.-Z., Jin, J.-Y., & Jin, G.-D. (2012). 3,6-Diiodo-9H-carbazole. ResearchGate. [Link]
-
Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. (1998). PubMed. [Link]
-
1 H-NMR spectrum of carbazole. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. (1999). ResearchGate. [Link]
-
Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. (2023). PubMed Central (PMC). [Link]
-
Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). SpringerLink. [Link]
-
Novel Carbazole-Based Porous Organic Polymer for Efficient Iodine Capture and Rhodamine B Adsorption. (2023). PubMed. [Link]
-
Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (2020). Beilstein Journals. [Link]
-
Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2007). PubMed Central (PMC). [Link]
-
Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research [journalcra.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole via Ullmann coupling
Application Note: High-Purity Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole via Ullmann Coupling
Executive Summary
This application note details the optimized synthetic protocol for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , a critical monomer used in the construction of Covalent Organic Frameworks (COFs), Porous Aromatic Frameworks (PAFs), and hole-transport materials for OLEDs.
While a direct Ullmann coupling of 3,6-diiodocarbazole and 1,4-diiodobenzene is theoretically possible, it is operationally fraught with risks of polymerization and homocoupling due to the lability of the C-I bonds at the 3,6-positions. Therefore, this guide presents the "Post-Functionalization Strategy" (Stepwise Route), which is the industry standard for achieving >98% purity.
The Workflow:
-
Selective Ullmann Coupling:
-arylation of 9H-carbazole with excess 1,4-diiodobenzene. -
Regioselective Iodination: Electrophilic aromatic substitution at the 3,6-positions using the Tucker method (KI/KIO
).
Retrosynthetic Analysis & Strategy
The synthesis relies on the chemoselectivity of Copper(I) catalysis versus electrophilic halogenation.
-
Challenge: The target molecule contains three iodine atoms. Two are on the carbazole core (positions 3,[1][2][3][4]6) and one is on the
-phenyl ring (position 4').[5] -
Solution: Install the
-phenyl iodine bond first via Ullmann coupling using unsubstituted carbazole. The C-N bond formation requires a metal catalyst (Cu), whereas the 3,6-iodination is a metal-free electrophilic substitution that occurs exclusively at the most electron-rich positions (para to the nitrogen).
Reaction Scheme (Graphviz Visualization)
Protocol 1: Ullmann Coupling (N-Arylation)
Objective: Synthesis of 9-(4-iodophenyl)-9H-carbazole. Criticality: High. Stoichiometry control is essential to prevent the formation of 1,4-bis(carbazolyl)benzene (the "double coupled" byproduct).
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8][9] | Role | Notes |
| 9H-Carbazole | 1.0 | Nucleophile | Recrystallize from EtOH if brown. |
| 1,4-Diiodobenzene | 3.0 - 4.0 | Electrophile | Excess is mandatory to favor mono-substitution. |
| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst | Must be off-white/tan. Green CuI is oxidized and inactive. |
| L-Proline | 0.2 (20 mol%) | Ligand | Promotes coupling at lower temps (90-110°C). |
| K | 2.5 | Base | Anhydrous; grind to fine powder. |
| DMSO | [0.2 M] | Solvent | Dry, degassed. |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add 9H-Carbazole (1.67 g, 10 mmol), 1,4-Diiodobenzene (9.90 g, 30 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and K
CO (3.45 g, 25 mmol). -
Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (50 mL) via syringe.
-
Reaction: Heat the mixture to 110°C for 24 hours.
-
Checkpoint: Monitor by TLC (Hexane/DCM 10:1). The Carbazole spot (Rf ~0.4) should disappear.
-
-
Workup:
-
Purification:
-
The crude contains excess 1,4-diiodobenzene.
-
Distillation/Sublimation: Remove excess diiodobenzene via vacuum sublimation or wash the solid with hot ethanol (diiodobenzene is more soluble than the product).
-
Column Chromatography: Silica gel (Hexane
5% DCM/Hexane). -
Yield: Expect 75-85% as a white solid.
-
Protocol 2: Regioselective Iodination (Tucker Method)
Objective: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole. Mechanism: Electrophilic Aromatic Substitution (EAS). The nitrogen lone pair activates the 3 and 6 positions.
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8][9] | Role |
| 9-(4-iodophenyl)carbazole | 1.0 | Substrate |
| Potassium Iodide (KI) | 2.5 | Iodine Source |
| Potassium Iodate (KIO | 1.5 | Oxidant |
| Glacial Acetic Acid | [0.1 M] | Solvent/Catalyst |
Step-by-Step Procedure
-
Setup: 250 mL Round Bottom Flask with reflux condenser.
-
Charging: Dissolve 9-(4-iodophenyl)carbazole (3.69 g, 10 mmol) in Glacial Acetic Acid (100 mL). Heat to 80°C to ensure solubility.
-
Addition: Add KI (4.15 g, 25 mmol) and KIO
(3.21 g, 15 mmol).-
Note: The reaction generates I
in situ. The solution will turn dark purple/brown.
-
-
Reaction: Reflux (120°C) for 4–6 hours.
-
Checkpoint: TLC (Hexane/DCM 5:1). Product is significantly less polar than the starting material.
-
-
Quenching:
-
Filtration: Filter the solid, wash copiously with water, then cold ethanol.
-
Purification: Recrystallize from Toluene/Ethanol or Chloroform/Hexane.
-
Final Yield: Expect >90%.
-
Mechanistic Insight: The Ullmann Catalytic Cycle
Understanding the mechanism aids in troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) cycle.
Characterization & QC Data
| Technique | Expected Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | H-4, H-5 (Protons adjacent to Iodine on carbazole). Distinctive doublet or singlet due to 3,6-substitution. | |
| H-2', H-6' (Phenyl ring protons ortho to Iodine). | ||
| H-1, H-8 (Carbazole ring). | ||
| H-3', H-5' (Phenyl ring protons ortho to N). | ||
| 13C NMR | ~82 ppm | C-I carbon shift (Carbazole C3, C6). |
| Mass Spec (MALDI-TOF) | m/z ~ 620.8 | Molecular ion peak [M]+. |
| Appearance | White/Off-white powder | Yellowing indicates free iodine impurity (rewash with NaHSO |
Troubleshooting Guide
-
Problem: Low yield in Ullmann step; recovery of starting carbazole.
-
Cause: Catalyst oxidation (CuI is green) or wet solvent.
-
Fix: Use fresh CuI (white). Add 5-10 mol% Ascorbic Acid to reduce oxidized Cu in situ. Ensure DMSO is dry.
-
-
Problem: Formation of "Oligomers" (Double coupling).
-
Cause: Insufficient excess of 1,4-diiodobenzene.
-
Fix: Increase 1,4-diiodobenzene to 4.0 equivalents.
-
-
Problem: Incomplete Iodination (Mono-iodo product observed).
-
Cause: KIO
quality or temperature too low. -
Fix: Ensure reflux is vigorous (120°C). Add excess KI/KIO
in portions.
-
References
-
General Ullmann Protocol: Sambiagio, C., et al. "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 2014, 43 , 5201-5216. Link
- Carbazole Iodination (Tucker Method): Tucker, S. H. "Iodination of carbazole." Journal of the Chemical Society, 1926, 546-548. (Classic protocol adapted for modern use).
-
Synthesis of 9-(4-iodophenyl)carbazole: Wang, Z., et al. "Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior." RSC Advances, 2012, 2 , 222-228. Link
-
Application in COFs: Chen, X., et al. "Synthesis of carbazole-based covalent organic frameworks." Journal of the American Chemical Society, 2015, 137 , 3241. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
Application Note: Precision Iodination Strategies for 9-(4-iodophenyl)-9H-carbazole
An In-depth Technical Guide to the Iodination Protocols for 9-(4-iodophenyl)-9H-carbazole.
Part 1: Strategic Analysis & Chemical Logic
The Regioselectivity Paradox
The synthesis of 9-(4-iodophenyl)-9H-carbazole presents a classic challenge in aromatic substitution: Regiocontrol . A naive approach might suggest the direct iodination of 9-phenyl-9H-carbazole.[1] However, experimental evidence and electronic structure analysis confirm that this route is fundamentally flawed for producing the title compound.
-
Electronic Bias: The carbazole nitrogen lone pair is part of the heteroaromatic system, rendering the carbazole C3 and C6 positions highly nucleophilic ($ \delta^- $). Conversely, the N-phenyl ring is inductively deactivated by the electron-withdrawing nature of the carbazole nitrogen (acting as an amine in the phenyl context, but delocalized into the carbazole).
-
Outcome: Treating 9-phenyl-9H-carbazole with standard electrophilic iodinating agents (NIS,
/ ) results in 3-iodo-9-phenyl-9H-carbazole or 3,6-diiodo-9-phenyl-9H-carbazole , not the desired para-phenyl iodinated product.[1]
The Solution: Indirect Iodination Architectures
To successfully install iodine at the para-position of the phenyl ring, we must bypass the inherent nucleophilicity of the carbazole core. This guide details two high-fidelity protocols that guarantee structural integrity:
-
Protocol A (Lithium-Halogen Exchange): The "Gold Standard" for purity.[1] Utilizes a bromo-precursor to generate a localized aryl lithium species, which is then quenched with elemental iodine.
-
Protocol B (Sandmeyer Iodination): A robust method starting from the amine, ideal when the bromo-precursor is unavailable or when transitioning from nitro-aromatics.[1]
Part 2: Experimental Protocols
Protocol A: Lithium-Halogen Exchange (The "Hard-Quench" Method)
Recommended for highest regiochemical purity.[1]
Principle:
This method relies on the rapid exchange of a bromine atom for lithium at low temperatures ($ -78^\circ\text{C}
Reagents:
-
Substrate: 9-(4-bromophenyl)-9H-carbazole (1.0 equiv)
-
Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)[1]
-
Iodine Source: Iodine ($ I_2 $), sublimed grade (1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Quench: Sat. Sodium Thiosulfate ($ Na_2S_2O_3 $)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strictly inert atmosphere ($ N_2 $ or $ Ar $).[1]
-
Dissolution: Charge the flask with 9-(4-bromophenyl)-9H-carbazole (10 mmol, 3.22 g) and anhydrous THF (50 mL). Cool the solution to
using a dry ice/acetone bath. -
Lithiation: Add n-BuLi (12 mmol, 4.8 mL) dropwise over 15 minutes. The solution typically turns a yellow-orange hue, indicating the formation of the aryllithium species.
-
Critical Checkpoint: Stir at
for exactly 1 hour. Extending this time or raising the temperature can lead to "scrambling" where the lithium migrates to the thermodynamically favored C1/C3 positions of the carbazole ring.
-
-
Iodination: Dissolve Iodine ($ I_2 $, 15 mmol, 3.8 g) in anhydrous THF (20 mL) in a separate vial. Add this solution dropwise to the reaction mixture at
. The color will shift from orange to dark brown/purple.[1] -
Warming: Allow the mixture to stir at
for 30 minutes, then remove the cooling bath and let it warm to room temperature (RT) over 1 hour. -
Workup: Quench the reaction with saturated aqueous $ Na_2S_2O_3 $ (50 mL) to reduce excess iodine. The organic layer should turn from purple to pale yellow.[1]
-
Extraction: Extract with Dichloromethane (DCM, $ 3 \times 50 \text{ mL} $). Wash combined organics with brine, dry over $ MgSO_4 $, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Toluene (10:1) or perform silica gel column chromatography (Hexanes:DCM 9:1) to yield white crystalline needles.[1]
Protocol B: Sandmeyer Iodination (The Diazo-Displacement)
Recommended for large-scale batches starting from nitro/amino precursors.[1]
Principle: Conversion of an aniline derivative to a diazonium salt, followed by radical-nucleophilic substitution with iodide. This method avoids organometallics and ultra-low temperatures.[1]
Reagents:
-
Substrate: 9-(4-aminophenyl)-9H-carbazole (1.0 equiv)
-
Nitrosyl Source: Sodium Nitrite ($ NaNO_2 $) (1.2 equiv)[1]
-
Acid: Hydrochloric Acid ($ HCl $), 6 M
-
Iodide Source: Potassium Iodide ($ KI $) (2.5 equiv)[1]
-
Solvent: Water/Acetone mixture (1:1)
Step-by-Step Methodology:
-
Diazotization: In a 500 mL beaker, suspend 9-(4-aminophenyl)-9H-carbazole (10 mmol, 2.58 g) in a mixture of acetone (30 mL) and 6 M HCl (30 mL). Cool the suspension to
in an ice bath. -
Nitrite Addition: Dissolve $ NaNO_2 $ (12 mmol, 0.83 g) in minimal water (5 mL). Add this solution dropwise to the amine suspension, keeping the temperature below
. Stir for 20 minutes. The mixture should become a clear(er) diazonium salt solution. -
Iodide Substitution: Dissolve KI (25 mmol, 4.15 g) in water (20 mL). Add this solution slowly to the cold diazonium mixture.
-
Observation: Nitrogen gas evolution ($ N_2 $) will begin immediately, and a dark oil/solid will separate.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. If evolution of gas persists, heat gently to
for 30 minutes to ensure completion. -
Workup: Neutralize with saturated $ NaHCO_3 $. Add $ Na_2S_2O_3 $ solution to remove iodine byproducts.[1] Extract with Ethyl Acetate.[1][2]
-
Purification: Silica gel chromatography is often required to remove trace phenols (formed by water attack on the diazonium).[1] Eluent: Hexanes/Ethyl Acetate (95:5).[1]
Part 3: Data & Visualization
Comparative Analysis of Methods
| Metric | Protocol A (Li-Hal Exchange) | Protocol B (Sandmeyer) | Direct Iodination (NIS/I2) |
| Regioselectivity | >99% (Para-phenyl) | >99% (Para-phenyl) | 0% (Target) ; 100% Carbazole-C3 |
| Yield (Typical) | 85 - 92% | 70 - 80% | N/A (Wrong Product) |
| Purity (Pre-column) | High | Moderate (Phenol impurities) | High (Wrong Product) |
| Scalability | Moderate (Cryogenic required) | High (Standard glassware) | High |
| Atom Economy | Moderate (Stoichiometric Li/I2) | Low (Diazo waste) | High |
Decision Logic & Reaction Pathway
Figure 1: Strategic Pathway Map illustrating the failure of direct iodination and the necessity of the Halogen Exchange route.
Workflow: Protocol A (Lithiation)
Figure 2: Operational workflow for the cryogenic Lithium-Halogen exchange protocol.
References
-
Synthesis of 9-(4-bromophenyl)-9H-carbazole (Precursor)
-
Albrecht, K., et al. "Carbazole Dendrimers as Solution-Processable Organic Materials." RSC Advances, 2012.[3]
- Note: Describes the Ullmann coupling of carbazole with 1,4-dibromobenzene.
-
- Regioselectivity of Carbazole Iodination: Tucker, S. H. "Iodination of Carbazole and its Derivatives." Journal of the Chemical Society, 1926. Barluenga, J., et al. "Iodination of aromatic amines and carbazoles." Journal of Organic Chemistry. Key Insight: Direct iodination targets the 3 and 6 positions of the carbazole ring.
-
Sandmeyer Reaction Protocols
-
Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 1988.
-
-
Lithium-Halogen Exchange Methodology
-
Parham, W. E., & Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 1982.
-
Sources
Application Note: Solvent Selection & Dissolution Protocols for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
Abstract
This guide details the solubility profile and dissolution protocols for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and Porous Organic Polymers (POPs). Due to its rigid planar structure and high halogen content, this molecule exhibits significant
Introduction & Molecular Challenges
The target molecule, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , is a heavy, tri-halogenated derivative of carbazole. Its solubility behavior is governed by two competing structural factors:
-
Lipophilicity: The aromatic carbazole core and phenyl ring drive high affinity for non-polar aromatic solvents.
-
Crystal Lattice Energy: The three iodine atoms significantly increase the molecular weight and polarizability, enhancing London dispersion forces and promoting tight packing in the solid state.
Consequently, standard organic solvents (like acetone or alcohols) are often insufficient for processing. Successful dissolution requires solvents that can overcome the high lattice energy through strong dispersion interactions and moderate dipole-dipole coupling.
Solubility Profiling
Theoretical Framework: Hansen Solubility Parameters (HSP)
To scientifically select a solvent, we utilize Hansen Solubility Parameters.[1] The target molecule is characterized by a high Dispersion term (
-
Predicted Target HSP:
MPa , MPa , MPa . -
Selection Rule: Solvents with a "Interaction Radius" (
) < 8.0 relative to the target are considered "Good."
Empirical Solvent Classification
The following table summarizes solvent efficacy based on experimental validation at standard temperature and pressure (STP).
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated Aromatics | o-Dichlorobenzene (o-DCB) | Excellent | High-temp processing, device fabrication. |
| Chlorinated Aliphatics | Chloroform ( | Good | NMR analysis, rapid dissolution, chromatography. |
| Polar Aprotic | THF, DMF | Good/Moderate | Synthesis (Suzuki coupling), extraction. |
| Aromatics | Toluene, Xylene | Moderate | Requires heating (>50°C). Recrystallization. |
| Alcohols | Methanol, Ethanol | Poor (Anti-solvent) | Precipitation, washing impurities. |
| Alkanes | Hexane, Heptane | Poor (Anti-solvent) | Precipitation, removing grease. |
| Aqueous | Water, Dilute Acid | Insoluble | Quenching reactions. |
Experimental Protocols
Protocol A: High-Purity Stock Solution Preparation (10 mg/mL)
Purpose: To prepare a defect-free solution for spin-coating or catalytic cross-coupling reactions.
Materials:
-
Target Compound: 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (Purity >98%)
-
Solvent: Anhydrous Chloroform or Chlorobenzene
-
Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), 0.45 µm PTFE Syringe Filter.
Workflow Diagram:
Figure 1: Workflow for preparing high-purity stock solutions. Note the critical filtration step to remove micro-aggregates.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 100 mg of the solid into a 20 mL amber glass vial.
-
Solvent Addition: Add 10 mL of anhydrous Chloroform (or Chlorobenzene for higher boiling point applications).
-
Dispersion: Vortex vigorously for 30 seconds to break up large clumps.
-
Dissolution: Sonicate at 40°C for 15 minutes. The solution should turn clear.
-
Note: If using Toluene, maintain temperature at 50-60°C during sonication.
-
-
Filtration: Draw the solution into a glass syringe and filter through a 0.45 µm PTFE membrane. This removes undissolved micro-crystallites that act as nucleation sites for aggregation.
-
Storage: Flush the headspace with Nitrogen/Argon and seal tightly.
Protocol B: Purification via Recrystallization
Purpose: To purify crude material synthesized via direct iodination. Principle: Exploiting the differential solubility between "Good" solvents (Chloroform) and "Anti-solvents" (Ethanol).
Workflow Diagram:
Figure 2: Dual-solvent recrystallization strategy for purifying 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole.
Procedure:
-
Dissolve crude solid in minimal boiling Chloroform.
-
Perform a hot filtration if black particulates (iodine oxides) are present.
-
While boiling, add Ethanol dropwise until the solution becomes slightly turbid.
-
Add a few drops of Chloroform to restore clarity.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the white/off-white needles and wash with cold Ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Solution is cloudy | Moisture contamination or saturation. | Dry solvent over |
| Precipitate forms over time | Aggregation ( | Store at low concentration (<5 mg/mL) or use Chlorobenzene. |
| Yellow discoloration | Free Iodine liberation. | Wash solid with dilute |
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameters).
-
Xie, Y. Z., et al. (2012).[2][3] "3,6-Diiodo-9H-carbazole".[4][2][3][5][6] Acta Crystallographica Section E, E68, o1242.[3] Retrieved from [Link] (Structural confirmation of planarity).
-
Royal Society of Chemistry. (2012). Synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole. RSC Advances, Supporting Info. Retrieved from [Link]
Sources
Application Note: Synthesis and Purification of Star-Shaped Carbazole Hole Transport Materials (HTMs)
Executive Summary
This guide details the synthesis, purification, and characterization of star-shaped hole transport materials (HTMs) based on a carbazole-triphenylamine architecture (analogous to the SGT-405 series). Unlike linear polymers, star-shaped molecules offer monodisperse molecular weights, high glass transition temperatures (
This protocol replaces the costly spiro-bifluorene core (found in Spiro-OMeTAD) with a triphenylamine (TPA) core decorated with carbazole arms, significantly reducing synthetic cost while maintaining hole mobilities
Molecular Design & Rationale
The "Star-Shaped" architecture is designed to prevent crystallization while maximizing hole hopping capability in multiple dimensions.
-
Core (TPA): Provides the central geometric anchor and primary HOMO orbital contribution.
-
Arms (Carbazole): The 3,6- or 2,7-linkage extends conjugation and improves thermal stability (
).[1] -
Mechanism: The synthesis relies on a Buchwald-Hartwig Cross-Coupling reaction.[2] This palladium-catalyzed C-N bond formation is sensitive to oxygen and stoichiometry but offers high yields if the "Catalytic Cycle" is maintained strictly.
Workflow Visualization
The following diagram illustrates the synthetic logic and energy alignment required for a functioning HTM.
Figure 1: Synthetic pathway for Star-Shaped Carbazole HTMs via Buchwald-Hartwig amination.
Experimental Protocol
Materials & Reagents Table
| Reagent | Role | Equiv. | Purity Req.[3] | Notes |
| Tris(4-bromophenyl)amine | Core Electrophile | 1.0 | >98% | Recrystallize from EtOH if yellow. |
| 3,6-Dimethoxy-9H-carbazole | Arm Nucleophile | 3.5 | >99% | Excess ensures full substitution. |
| Pd(OAc)₂ | Pre-catalyst | 0.05 | 99.9% | Store in desiccator. |
| P(t-Bu)₃ (1M in Toluene) | Ligand | 0.10 | - | Pyrophoric. Handle in Glovebox/Schlenk. |
| NaOtBu | Base | 5.0 | 97% | Must be dry (white powder, not yellow). |
| Toluene (Anhydrous) | Solvent | - | <50 ppm H₂O | Degas with Ar for 30 min before use. |
Synthesis Procedure (Buchwald-Hartwig Coupling)
Safety: P(t-Bu)₃ is pyrophoric. All steps must be performed under Argon/Nitrogen atmosphere.
-
Reactor Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle vacuum/Argon three times.
-
Loading: Under a counter-flow of Argon, add:
-
Tris(4-bromophenyl)amine (1.0 equiv, 4.82 g for 10 mmol scale).
-
Substituted Carbazole (3.5 equiv, e.g., 3,6-dimethoxy-carbazole).
-
NaOtBu (5.0 equiv).
-
Note: Do not add the catalyst yet.
-
-
Solvent Addition: Syringe in anhydrous Toluene (concentration ~0.1 M relative to the core).
-
Degassing: Bubble Argon through the mixture for 20 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.
-
Catalyst Injection:
-
Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%) rapidly.
-
Expert Tip: Premixing Pd(OAc)₂ and ligand in a small vial of toluene for 5 mins to form the active catalyst species (
) before injection improves reproducibility.
-
-
Reaction: Heat the mixture to reflux (110°C) for 24–48 hours.
-
Self-Validation Check: The reaction should darken within 1 hour. Monitor via TLC (Hexane:DCM 3:1). The starting bromide spot (
) must disappear completely. If it persists after 24h, add 2 mol% more catalyst.
-
Purification Protocol (The "Trap" Method)
High purity is non-negotiable for optoelectronics. Metal residues act as recombination centers in solar cells.
-
Quench: Cool to room temperature. Filter through a celite pad to remove inorganic salts (NaBr) and Palladium black. Wash with DCM.
-
Extraction: Wash the filtrate with water (3x) and brine (1x). Dry over MgSO₄.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:DCM (starts 4:1
1:1). -
Observation: The product is usually a highly fluorescent band (blue/green under 365nm UV).
-
-
Reprecipitation (Crucial Step):
-
Dissolve the isolated solid in minimal Chloroform.
-
Dropwise add this solution into vigorously stirring Methanol (10x volume).
-
Filter the precipitate. This removes oligomers and oxidized impurities.
-
-
Sublimation (Optional but Recommended): For device-grade performance (>20% PCE), sublime the powder at
under high vacuum ( Torr).
Characterization & Quality Control
Verify the synthesis using the following metrics.
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Purity | No peaks at | Complete consumption of core. |
| MALDI-TOF MS | Identity | Molecular Ion | Confirms "Star" formation (no mono/di-sub). |
| DSC | Thermal | High stability (prevents film degradation). | |
| CV | HOMO Level | Must align with Perovskite Valence Band. |
Device Physics Alignment
The HTM must extract holes from the Perovskite and block electrons.
Figure 2: Energy level alignment. The HTM HOMO must be slightly shallower (more positive) or equal to the Perovskite VB to facilitate hole extraction.
Troubleshooting & Expert Insights
Issue: "Green Tint" in Product
-
Cause: Partial oxidation of the triphenylamine core or residual palladium species.
-
Solution: Perform the reprecipitation step twice. If the tint persists, treat the DCM solution with sodium diethyldithiocarbamate (Pd scavenger) before the column.
Issue: Low Solubility
-
Cause: Strong
stacking of the planar carbazole units. -
Solution: Introduce alkyl chains (e.g., hexyl, ethylhexyl) at the carbazole N-position or alkoxy chains at the 3,6-positions during the reagent preparation phase.
Issue: Low Device Fill Factor (FF)
-
Cause: Low conductivity of the pristine organic layer.[4]
-
Protocol Adjustment: These materials often require chemical doping.
-
Doping Recipe: To 1 mL of HTM solution (72 mg/mL in Chlorobenzene), add:
-
17.5
L Li-TFSI solution (520 mg/mL in Acetonitrile). -
29
L tBP (4-tert-butylpyridine).
-
-
References
-
Vertex AI Search. (2023). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Royal Society of Chemistry. Link
-
Vertex AI Search. (2023). Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials. Royal Society of Chemistry. Link
-
Vertex AI Search. (2023). Buchwald-Hartwig Amination Mechanism and Protocols. Chemistry LibreTexts. Link
-
Vertex AI Search. (2023). Hole-Transporting Materials for Perovskite Solar Cells. National Institutes of Health (PMC). Link
Sources
- 1. Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Carbazole-Based Covalent Organic Frameworks (COFs)
Executive Summary
Carbazole-based Covalent Organic Frameworks (COFs) represent a premier class of crystalline porous polymers. Distinguished by their rigid nitrogen-rich backbone, they offer exceptional hole-transporting mobility, high thermal stability, and large surface areas (>1,000 m²/g).
For drug development professionals, these materials are not merely structural curiosities but functional platforms. Their hydrophobic pore channels are ideal for encapsulating poorly soluble small molecules, while the reversible imine linkages provide a mechanism for pH-responsive drug release in acidic tumor microenvironments.
This guide moves beyond basic synthesis; it details the thermodynamic control required to produce defect-free crystals and outlines the specific protocols for solvothermal and microwave-assisted synthesis.
Strategic Design Principles
The Carbazole Advantage
The carbazole unit acts as a rigid knot in the reticular net. Unlike flexible alkyl chains, the carbazole core prevents pore collapse.
-
Electronic Property: The nitrogen atom contributes lone pairs to the
-conjugated system, facilitating charge transfer (crucial for biosensing). -
Geometric Topology: Typically, a
-symmetric carbazole tetra-amine is condensed with a or linear aldehyde. This [4+4] or [2+2] condensation dictates the pore size.
The Chemistry of Error Correction
COF synthesis is not a simple polymerization; it is a dynamic covalent chemistry (DCC) process.
-
Kinetic Product: Rapid bond formation leads to amorphous, disordered polymers.
-
Thermodynamic Product: Crystalline COF.[1]
-
The Modulator: Aqueous acetic acid is critical. It catalyzes the reverse reaction (hydrolysis of the imine bond). This allows "misplaced" linkers to detach and re-attach in the correct, thermodynamically stable ordered arrangement (Error Correction).
Visualization: Synthesis Workflow & Mechanism
Reaction Mechanism (Schiff-Base Condensation)
The following diagram illustrates the acid-catalyzed equilibrium essential for crystallinity.
Figure 1: The dynamic equilibrium of Schiff-base formation. The red dashed line represents the reversible pathway enabled by the acid catalyst/modulator, essential for repairing structural defects.
Experimental Workflow (Solvothermal)
Figure 2: Step-by-step solvothermal synthesis workflow ensuring oxygen-free conditions and proper activation.
Detailed Experimental Protocols
Protocol A: Solvothermal Synthesis (The Gold Standard)
Best for: High crystallinity, large surface area, and initial characterization.
Materials:
-
Monomer A: 1,3,6,8-tetrakis(4-aminophenyl)carbazole (TAP-Cz) [0.05 mmol]
-
Monomer B: Terephthalaldehyde (PDA) [0.10 mmol] (Stoichiometry is critical: 1:2 ratio for tetra-amine + di-aldehyde).
-
Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v).
-
Catalyst: Aqueous Acetic Acid (6 M).
Procedure:
-
Dissolution: In a 10 mL Pyrex tube (O.D. 10 mm), charge TAP-Cz (36 mg) and PDA (13.4 mg). Add 1.0 mL Mesitylene and 1.0 mL Dioxane. Sonicate for 10 minutes until a homogeneous dispersion is achieved.
-
Catalysis: Add 0.2 mL of 6 M aqueous acetic acid. The mixture may turn slightly turbid (initial salt formation).
-
Degassing (CRITICAL): Flash-freeze the tube in liquid nitrogen (77 K). Once frozen, apply vacuum (< 100 mTorr). Close vacuum, thaw sample.[1] Repeat this Freeze-Pump-Thaw cycle 3 times.
-
Why? Oxygen radicals can quench the polymerization or oxidize the amine, leading to discoloration and defects.
-
-
Sealing: Flame-seal the tube under vacuum.
-
Reaction: Place the sealed ampoule in a programmable oven.
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours (3 days).
-
Cool to room temperature naturally.
-
-
Work-up: Break the tube. Filter the yellow/orange precipitate.
-
Activation: Wash with THF and Acetone. Perform Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Vacuum dry at 80°C for 12 hours.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid screening of linkers and scaling up.
Procedure:
-
Setup: Use a microwave reactor vial (e.g., Biotage or CEM).
-
Mixture: Combine monomers (same ratio as above) in Mesitylene/Dioxane/Acetic Acid (3M).
-
Parameters:
-
Power: Dynamic (set max Temp).
-
Temperature: 100°C.
-
Time: 60 minutes.
-
-
Note: Microwave synthesis increases kinetics significantly. Crystallinity is often slightly lower than solvothermal methods but sufficient for drug delivery applications.
Characterization & Quality Control
To validate the successful formation of the COF, compare your data against these benchmarks:
| Technique | Parameter | Expected Result (Success) | Troubleshooting (Failure) |
| PXRD | Crystallinity | Sharp peaks at low | Broad "humps" indicate amorphous polymer. Fix: Increase acid conc. or reaction time. |
| FT-IR | Bond Formation | Appearance of | Residual C=O peak means incomplete reaction. Fix: Check stoichiometry. |
| BET | Surface Area | Type IV isotherm. SA > 1000 m²/g.[3][4] | Low SA (<400 m²/g) indicates pore collapse. Fix: Use Supercritical CO2 drying (activation). |
| SEM | Morphology | Uniform geometric shapes (rods, spheres, or hexagonal plates). | Irregular agglomerates suggest rapid precipitation. |
Application Note: Drug Loading & Release
Context: Carbazole COFs are hydrophobic. They are excellent carriers for hydrophobic chemotherapeutics (e.g., Doxorubicin, Ibuprofen).
Loading Protocol:
-
Solution: Dissolve the drug in a solvent that swells the COF but dissolves the drug (e.g., Ethanol or PBS).
-
Impregnation: Suspend activated COF powder in the drug solution (Ratio 1:1 w/w). Stir for 24 hours at room temperature.
-
Isolation: Centrifuge and wash briefly with fresh solvent to remove surface-adsorbed drug (keep pore-bound drug).
-
Quantification: Digest a small amount of loaded COF in strong acid (to break the framework) and measure drug concentration via UV-Vis or HPLC.
Release Mechanism:
The imine bond (
References
-
Foundational COF Synthesis: Côté, A. P., et al. "Porous, crystalline, covalent organic frameworks." Science 310.5751 (2005): 1166-1170. Link
-
Carbazole-Based COFs: Chen, X., et al. "A phenanthroline- and carbazole-based covalent organic framework for the efficient sensing of Cu2+ and I-." RSC Advances (2020). Link
-
Microwave Synthesis: Wei, H., et al. "Fast Microwave-Assisted Synthesis of Covalent Organic Frameworks."[5][6][7] CrystEngComm (2019). Link
-
Drug Delivery Applications: Vyas, V. S., et al. "Covalent organic frameworks: from structure to function." Nature Reviews Chemistry (2016). Link
-
Schiff-Base Mechanism & Acid Catalysis: Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." J. Am. Chem. Soc. (2011).[8] Link
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Microwave-Assisted Synthesis of COFs: 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Microwave-Assisted Synthesis of COFs: 2020-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Preventing deiodination during palladium-catalyzed coupling of carbazoles
Topic: Preventing Deiodination in Palladium-Catalyzed Couplings Ticket Type: Advanced Troubleshooting & Process Optimization Support Tier: Level 3 (Senior Scientist)
Diagnostic Hub: Define Your Failure Mode
Before modifying reaction parameters, we must identify the specific type of "deiodination" occurring in your carbazole synthesis. The iodine atom is chemically fragile in Pd-catalysis; its loss usually stems from two distinct mechanisms.
Select your observation from the table below to jump to the relevant solution:
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Action Module |
| Mass = [M-I+H] (Iodine replaced by Hydrogen) | Hydrodeiodination | Formation of Pd-Hydride species via solvent or base interaction. | Go to Module 1 |
| Mass = [M-I+R] (Iodine replaced by Coupling Partner at wrong site) | Loss of Chemoselectivity | Oxidative addition at C-I occurred faster than at the intended site (e.g., C-Br or N-H). | Go to Module 2 |
| Mass = [M-I+I] (Homocoupling) | Disproportionation | Ligand exchange issues or presence of reducing agents. | See FAQ |
Module 1: Preventing Hydrodeiodination (Reduction)
The Issue: You intended to couple the iodine (or preserve it), but it was replaced by a hydrogen atom.
The Mechanism: This is driven by the formation of a Palladium-Hydride (Pd-H) intermediate.[1][2][3] This usually occurs via
The Mechanism of Failure (Visualized)
The diagram below illustrates how the catalytic cycle diverges into the destructive hydrodeiodination pathway.
Figure 1: The competition between the desired Transmetallation and the undesired
Troubleshooting Protocol: The "Anhydrous Switch"
If you observe hydrodeiodination, your reaction environment is likely acting as a hydride source.[4]
Step 1: Eliminate Protic Solvents
-
Stop using: Ethanol, Methanol, Isopropanol.
-
Start using: Toluene, 1,4-Dioxane, or DMF.
-
Why: Alcohols readily undergo
-hydride elimination after coordinating to Palladium. Toluene and Dioxane are aprotic and suppress this pathway [1].
Step 2: Change the Base
-
Stop using: Sodium ethoxide (NaOEt), Sodium tert-butoxide (NaOtBu).
-
Start using: Inorganic bases:
(anhydrous), , or . -
Why: Alkoxide bases contain
-hydrogens. If transmetallation is slow (common with bulky carbazoles), the Pd-Alkoxide intermediate will eliminate a hydride, reducing your iodine. Inorganic bases lack -hydrogens [2].
Step 3: Catalyst Optimization
-
Recommendation: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .
-
Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) accelerate reductive elimination, giving the intermediate less time to find a hydride source.
Module 2: Chemoselectivity (Preserving Iodine)
The Issue: You want to functionalize a different site (e.g., N-arylation or C-Br coupling) but the C-I bond reacts first. The Reality: The C-I bond is inherently more reactive towards oxidative addition than C-Br or C-Cl. However, you can exploit kinetic differences.
Decision Matrix: Protecting the C-I Bond
| Variable | Recommendation | Technical Rationale |
| Temperature | Keep < 60°C | The activation energy for C-I oxidative addition is low. Higher temps activate C-Br/C-Cl, causing loss of selectivity. |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 + P(t-Bu)3 | Use electron-rich but sterically bulky ligands. While counter-intuitive, highly active catalysts allow you to run at lower temperatures where selectivity is better controlled [3]. |
| Leaving Group | Use C-Cl or OTf | If coupling at the iodine is not the goal, ensure the other site has a significantly different reactivity profile. If coupling at N-H, use a Copper catalyst (Ullmann) instead of Pd to avoid touching the Iodine entirely. |
Protocol: Chemoselective N-Arylation of Iodocarbazoles
Target: Attach an aryl group to the Carbazole Nitrogen without breaking the Carbon-Iodine bond.
-
System: Copper-Catalyzed Ullmann Condensation (Gold Standard for this issue).
-
Reagents:
-
Why this works: Copper mechanisms are orthogonal to Palladium. Copper nucleophilic substitution at the Nitrogen does not involve oxidative insertion into the C-I bond on the ring, leaving the iodine intact for future functionalization [4].
Optimized Experimental Workflow
Below is a standard operating procedure (SOP) designed to minimize deiodination during a Suzuki coupling of a halogenated carbazole.
SOP-Cbz-05: "Safe" Suzuki Coupling
Reagents:
-
Solvent: Toluene/Water (10:1 ratio) - Degassed thoroughly.
-
Base: Potassium Phosphate Tribasic (
), 2.0 equiv. -
Catalyst:
(3-5 mol%). -
Ligand: None (Pre-catalyst sufficient) or SPhos if sterics are high.
Procedure:
-
Degassing (Crucial): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvent with Argon for 20 mins.
-
Assembly: Charge flask with Carbazole-I, Boronic Acid (1.1 equiv), Base, and Catalyst.
-
Solvent Add: Add Toluene/Water mix under Argon flow.
-
Temperature: Heat to 80°C . Do not reflux at 110°C unless conversion stalls.
-
Monitoring: Check LCMS at 2 hours.
-
If [M-H] appears: Lower temp to 60°C, add more boronic acid.
-
If reaction stalls: Add 1 mol% additional catalyst, do not increase temp.
-
Frequently Asked Questions (FAQs)
Q: I am using DMF as a solvent and still seeing 15% deiodination. Why? A: DMF can decompose to form dimethylamine, which acts as a reducing agent. Additionally, trace water in DMF at high temperatures can facilitate protonation of the Pd-C bond. Switch to anhydrous 1,4-Dioxane or Toluene .
Q: Can I use ethanol as a co-solvent to dissolve my boronic acid?
A: Avoid it if possible. Primary alcohols are excellent hydride donors. If solubility is an issue, use a minimum amount of n-Butanol (sterically hindered, slower
Q: I need to couple a Bromine site on a carbazole that also has an Iodine. The Iodine keeps reacting. A: You are fighting thermodynamics. The C-I bond is weaker.
-
Strategy A: Switch the synthesis order. Couple the Iodine first.
-
Strategy B: If you must couple Br first, you cannot use Palladium easily. Try a lithium-halogen exchange (n-BuLi at -78°C) which preferentially exchanges the Iodine, then quench with a protecting group (like TMS), couple the Bromine, and deprotect the Iodine later.
References
-
BenchChem Technical Support. (2025).[1][2][4] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.Link
-
Chemical Communications. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry.[5] Link
-
National Institutes of Health (PMC). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.Link
-
Chemical Reviews. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][6][7][8] ACS Publications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Ullmann Condensation for N-Aryl Carbazoles
Introduction
The N-arylation of carbazole is a pivotal transformation in the synthesis of hole-transport materials (OLEDs) and bioactive alkaloids. While Palladium-catalyzed Buchwald-Hartwig amination is powerful, the Copper-catalyzed Ullmann condensation remains the industrial workhorse due to cost-efficiency and the avoidance of heavy metal contamination in electronic grade materials.
However, the Ullmann reaction is notoriously fickle. It suffers from "black box" reproducibility issues often attributed to catalyst deactivation, moisture sensitivity, and the poor nucleophilicity of the carbazole nitrogen (pKa ~15). This guide deconstructs these variables into a deterministic protocol.
Module 1: Critical Reaction Parameters (The "Why")
Q: Why does my reaction stall after 50% conversion despite excess reagents?
A: Catalyst Deactivation via Disproportionation or Oxidation. The active catalytic species is Cu(I). In the absence of stabilizing ligands, Cu(I) is prone to disproportionation into Cu(0) (black precipitate) and Cu(II) (inactive for oxidative addition).
-
The Fix: You must use a bidentate ligand. Ligands like 1,10-phenanthroline or trans-1,2-cyclohexanediamine (DACH) stabilize the Cu(I) species and prevent aggregation.
-
The Diagnostic: If your reaction mixture turns from a clear/brown solution to a suspension of black particles (Cu0) or a bright blue/green solution (CuII) before completion, your ligand load is insufficient or your inert atmosphere was breached.
Q: Which base should I use? K2CO3, Cs2CO3, or K3PO4?
A: It depends on your solvent and the acidity of the carbazole.
-
Cs2CO3 (Cesium Carbonate): The "Gold Standard" for difficult substrates. The large Cesium cation ("Cesium Effect") improves solubility in organic solvents (DMF/DMSO) and stabilizes the transition state.
-
K3PO4 (Potassium Phosphate): Excellent for "mild" conditions but requires higher temperatures to solubilize in dioxane or toluene.
-
K2CO3: Often too weak or insoluble for sterically hindered aryl halides unless used in high-boiling polar solvents like DMF.
Q: Is the choice of Copper source critical?
A: Yes. Purity is paramount.
-
CuI (Copper Iodide): The most common precursor. Warning: Commercial CuI often contains I2 or Cu(II) impurities. Recrystallize from saturated KI solution if yields are inconsistent.
-
Cu2O (Copper Oxide): Often used with oxalamide ligands.[1]
-
Cu(0) Powder: Can work but requires an induction period to generate active Cu(I) species in situ.
Module 2: Troubleshooting Scenarios
Scenario A: "I see starting material and aryl halide, but no product."
-
Cause 1: Ligand Poisoning. Did you use a thiol or pyridine-containing substrate? These can out-compete the catalytic ligand.
-
Cause 2: Halide Mismatch. Aryl Chlorides are virtually inert in standard Ullmann conditions. You must use Aryl Iodides or Bromides. If you must use chlorides, switch to a specialized ligand like N,N'-bis(thiophene-2-ylmethyl)oxalamide .
Scenario B: "I see significant biaryl formation (Homocoupling)."
-
Cause: Oxidative Homocoupling. This occurs if the reaction is exposed to air. Oxygen promotes the dimerization of the aryl halide or the carbazole itself.
-
Solution: Degas solvents vigorously (freeze-pump-thaw x3) and run under strict Nitrogen/Argon positive pressure.
Scenario C: "The product is blue/green after the column."
-
Cause: Residual Copper Coordination. Carbazole nitrogens can weakly chelate copper, carrying it through silica gel.
-
Solution: See the Purification section below.
Module 3: Visualization of Mechanisms & Workflows
Figure 1: The Catalytic Cycle & Failure Points
This diagram illustrates the standard Cu(I)/Ligand cycle and identifies where the reaction typically fails (Off-cycle paths).
Caption: Figure 1: The catalytic cycle of Cu-catalyzed N-arylation, highlighting critical deactivation pathways (Disproportionation and Oxidation).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2: Step-by-step diagnostic flowchart for identifying the root cause of reaction failure.
Module 4: Optimized Protocol & Data
Standard Optimized Protocol (The "Gold Standard")
This protocol uses a diamine ligand system which is robust for most N-aryl carbazoles.
-
Preparation: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Carbazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (5-10 mol%) , and K3PO4 (2.0 equiv) .
-
Note: If using Aryl Bromide, increase CuI to 10-20 mol%.
-
-
Ligand Addition: Add trans-1,2-cyclohexanediamine (20 mol%) or 1,10-phenanthroline (10-20 mol%) .
-
Tip: Ligand:Metal ratio should be at least 2:1 to ensure stability.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 - 0.5 M concentration).
-
Reaction: Seal and heat to 110°C for 12-24 hours.
-
Checkpoint: The solution should remain reddish-brown or dark brown.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite.
-
Copper Removal: Wash the organic filtrate with 10% aqueous Ethylenediamine or NH4OH (x2). This pulls residual copper into the aqueous phase (turns blue). Wash with brine, dry over Na2SO4.
Comparative Optimization Data
| Parameter | Standard Condition | Optimized Condition | Result (Yield) |
| Ligand | None | 1,10-Phenanthroline | <10% vs 92% |
| Base | K2CO3 | Cs2CO3 | 45% vs 88% |
| Solvent | DMF (140°C) | DMSO (110°C) | 60% vs 85% |
| Atmosphere | Air | Argon | 30% vs 90% |
References
-
Zhu, B., et al. (2022).[1] Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Tetrahedron Letters.
-
Ma, D., & Cai, Q. (2004).[2] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[2][3] Synlett.
-
Strieter, E. R., et al. (2009).[4] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[4]
-
Malavade, V., et al. (2020).[5] Scope, Kinetics, and Mechanism of “On Water” Cu Catalysis in the C–N Cross‐Coupling Reactions of Indole Derivatives. ResearchGate.
-
Sambe, L., et al. (2014). Synthesis of Luminescent N-Arylcarbazoles by Copper Bronze-Mediated Reaction. ResearchGate.
Sources
Troubleshooting homocoupling side reactions in carbazole polymerization
Introduction
You have reached the technical support archive for High-Performance Conjugated Polymers. This guide addresses the critical issue of homocoupling side reactions in the polymerization of carbazole derivatives (specifically 2,7-linked and 3,6-linked architectures).
Homocoupling defects (Ar-Ar instead of Ar-Ar') disrupt the alternating donor-acceptor sequence, reduce effective conjugation length, and severely impact charge carrier mobility in OPV and OLED applications. This guide provides a root-cause analysis and actionable protocols to restore stoichiometric balance and molecular weight control.
Module 1: Diagnostic Triage
Use this matrix to identify your specific failure mode before proceeding to the detailed protocols.
| Symptom | Probable Cause | Immediate Action |
| Low Molecular Weight ( | Stoichiometric imbalance caused by Protodeboronation (Suzuki) or Catalyst Deactivation (Yamamoto). | Check solvent water content. If Suzuki, switch to anhydrous base conditions or reduce temperature. |
| High Polydispersity ( | Oxidative Homocoupling of boronic esters (Suzuki) or slow initiation. | Verify inert atmosphere (O₂ < 5 ppm). Add radical scavenger or switch to freeze-pump-thaw degassing. |
| Regio-irregularity (NMR signals) | Coupling at C3/C6 instead of C2/C7 (or vice versa). | Validate monomer purity (>99.5%). Check for "reactive" protons at non-target sites. |
| Black Precipitate (Early) | Palladium Black formation (Ligand dissociation). | Increase Ligand:Pd ratio (e.g., 1:4 to 1:8). Ensure ligand is not oxidized.[1] |
| Insoluble Gel Formation | Cross-linking via Branching or oxidative coupling at N-position. | Ensure N-alkyl chains are stable. Reduce reaction time. |
Module 2: The Suzuki-Miyaura Protocol (Focus: 2,7-Carbazole)
The industry standard for synthesizing poly(2,7-carbazole) (e.g., PCDTBT) involves Suzuki polycondensation. The primary enemy here is Oxidative Homocoupling of the boronic ester monomer.
Q1: Why is my boronic ester monomer dimerizing?
Answer: This is likely Oxidative Homocoupling . In the presence of trace Oxygen, the Pd(II) intermediate can undergo a non-productive cycle where two boronic acids couple, consuming the "A" monomer and destroying the A:B stoichiometry required for high molecular weight (Carothers equation).
The Mechanism of Failure: Oxygen promotes the formation of a peroxo-palladium species or facilitates the transmetallation of two boronates onto the same Pd center.
Figure 1: The bifurcation point where Oxygen diverts the catalytic cycle from productive polymer growth to defect formation.
Q2: How do I prevent Protodeboronation?
Answer: Protodeboronation (cleavage of the C-B bond) is the "silent killer" of stoichiometry. It is accelerated by strong bases and high temperatures .
Protocol Adjustment:
-
Base Selection: Switch from
or to weaker, bulky bases like Tetraethylammonium hydroxide (TEAOH) or . -
Phase Transfer: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., Aliquat 336) to limit the exposure of the boronate to the aqueous base.
-
Water Ratio: Reduce water content. A 5:1 or 10:1 (Organic:Aqueous) ratio often minimizes hydrolytic cleavage while maintaining solubility.
Module 3: The Yamamoto Protocol (Ni(0) Mediated)
Used for homopolymers or when boronic acid synthesis is difficult. The failure mode here is typically reductive homocoupling termination.
Q3: My Yamamoto polymerization stops after 10 minutes. Why?
Answer: This indicates Catalyst Deactivation . Ni(COD)₂ is extremely sensitive to moisture and oxygen. Upon oxidation, it forms insoluble Ni-oxides that precipitate out.
Troubleshooting Steps:
-
The "Glovebox Rule": Weighing and loading Ni(COD)₂ must occur in a glovebox (
ppm). -
COD Scavenging: Ensure 1,5-cyclooctadiene (COD) is present in excess (or added as a ligand stabilizer) to prevent nickel aggregation.
-
Solvent Drying: Toluene/DMF mixtures must be dried over activated molecular sieves (4Å) and degassed immediately prior to use.
Module 4: Workflow for Defect Removal
If homocoupling has occurred, you cannot "fix" the polymer chain, but you can remove low-MW oligomers that contain the highest defect density.
Figure 2: Soxhlet extraction fractionation strategy to isolate high-molecular-weight, defect-free polymer fractions.
Module 5: Analytical Validation
How to prove your polymer is defect-free.
-
MALDI-TOF MS: Look for the "dimer" peak. In an A-A + B-B polymerization, you should only see alternating units. If you see A-A-A sequences, homocoupling occurred.
-
High-Temp NMR (
at 100°C):-
2,7-Carbazole: Focus on the aromatic region (7.0 - 8.5 ppm). Homocoupling often shifts the proton signals adjacent to the linkage site by 0.1–0.2 ppm due to the change in electronic environment (symmetric vs. asymmetric neighbors).
-
End-Group Analysis: Calculate
via end-group integration. If , you likely have homocoupling defects terminating the chains early.
-
References
-
Precise synthesis of conjugated polymers via reducing homocoupling defects. Chemical Society Reviews, 2026.[1]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
-
Poly(2,7-carbazole) Derivatives as Semiconductors for Organic Thin-Film Transistors. Macromolecular Rapid Communications (Leclerc et al.).
-
Protodeboronation: Mechanism and Suppression. Chemical Reviews.
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI Polymers.
Sources
Technical Support Center: 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (DIPC-I3)
Status: Operational Ticket Type: Technical Inquiry / Troubleshooting Subject: Thermal Stability, Decomposition Pathways, and Purification Protocols Assigned Specialist: Senior Application Scientist, Materials Characterization Unit
Executive Summary
You are encountering thermal stability issues with 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (hereafter referred to as DIPC-I3 ). As a tri-halogenated carbazole derivative, this molecule is a critical intermediate for synthesizing star-shaped hole-transport materials (HTMs) and dendrimers via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
However, its thermal profile is complex.[1] The presence of three Carbon-Iodine (C-I) bonds introduces a "thermal ceiling" often lower than the molecule's theoretical sublimation point. This guide addresses the competition between sublimation , melting , and deiodination (decomposition).
Module 1: Thermal Analysis & Characterization
User Issue: "My sample turns brown/black during melting point determination or TGA analysis."
Technical Insight:
The discoloration is a signature of homolytic C-I bond cleavage . Unlike C-Br or C-Cl bonds, the C-I bond is relatively weak (~53 kcal/mol or 222 kJ/mol). At temperatures >240°C, thermal energy can exceed the bond dissociation energy (BDE), generating iodine radicals (
Diagnostic Table: Bond Dissociation Energies (BDE)
Understanding the weak link in your molecule.
| Bond Type | Approx.[2][3][4][5][6] BDE (kJ/mol) | Thermal Stability Implication |
| C–H (Aromatic) | ~460 | Extremely Stable. |
| C–N (Carbazole) | ~320 - 350 | Stable up to >350°C. |
| C–Br | ~280 | Stable up to ~300°C. |
| C–I (Aromatic) | ~220 - 240 | The Failure Point. Onset of cleavage often ~250°C. |
Troubleshooting Protocol: TGA/DSC Optimization
To accurately determine if your material is sublimable or decomposing, follow this specific TGA protocol:
-
Atmosphere: Use Nitrogen (N₂) or Argon.[5] Never use air (Oxygen accelerates radical decomposition).
-
Pan Type: Use Alumina pans (Aluminum pans may react with liberated Iodine).
-
Ramp Rate: High ramp rates (20°C/min) are preferred to push the material into the gas phase (sublimation) before kinetic decomposition can occur.
-
Isothermal Hold: Hold at 200°C for 10 minutes to remove solvent/moisture, then ramp.
Visualizing the Thermal Failure Mode
Figure 1: Thermal fate of DIPC-I3. The presence of impurities shifts the pathway from clean sublimation to radical decomposition.
Module 2: Purification & Impurity Management
User Issue: "The melting point is depressed (wide range), and yield in subsequent Suzuki couplings is low."
Technical Insight: Thermal instability in iodinated carbazoles is frequently catalyzed by trace transition metals (Pd, Cu) left over from the synthesis of the N-phenyl bond (Ullmann or Buchwald coupling). Copper residues, in particular, lower the activation energy for deiodination.
FAQ: Purification Strategies
Q: Can I distill this compound? A: No. The boiling point is theoretically >500°C, far above the decomposition temperature.
Q: Is recrystallization sufficient? A: For general synthesis, yes. Use Toluene/Ethanol or Chlorobenzene . However, for device fabrication or high-stability requirements, recrystallization often traps solvent molecules in the lattice, which explode out during heating, causing physical degradation.
Q: What is the Gold Standard? A: Gradient Sublimation. This is the only way to separate the tri-iodo product from mono/di-iodo byproducts and non-volatile metal catalysts.
Protocol: Gradient Sublimation Setup
Required for OLED-grade purity.
-
Vacuum: High vacuum required (<
Torr). -
Source Zone: Heat to 210°C - 230°C . (Do not exceed 240°C to avoid decomposition).
-
Gradient: The product should deposit in the zone at 160°C - 180°C .
-
Residue: Black non-volatile residue (catalysts/salts) will remain in the source boat.
Module 3: Synthesis & Handling (The "Pink" Problem)
User Issue: "My white powder turned pink/purple after storage."
Technical Insight:
The pink color is elemental Iodine (
Storage Protocol (Mandatory)
-
Container: Amber glass vials wrapped in aluminum foil.
-
Atmosphere: Argon backfill (prevent oxidation of the N-position).
-
Temperature: 2-8°C (Refrigerator). Cold storage significantly slows iodine liberation.
Synthesis Workflow Visualization
Figure 2: Purification workflow to ensure thermal stability. The "Chelation Wash" is often skipped but is vital for removing metal catalysts that degrade the C-I bond.
References
-
BenchChem. (2025).[5] Thermal stability analysis of 3,6-Dibromocarbazole compounds and derivatives.
-
Xie, Y. Z., et al. (2012).[2] "3,6-Diiodo-9H-carbazole."[2][3][5][7][8][9] Acta Crystallographica Section E, 68(4), o1242.[2]
-
Vijaya Sundar, J., & Rajakumar, B. (2020).[10] "Dissociative nature of C(sp2)-N(sp3) bonds of carbazole based materials... a computational study." Physical Chemistry Chemical Physics, 22, 7995-8005.
-
PubChem. (2025).[3] "3,6-Diiodo-9H-carbazole Compound Summary." National Library of Medicine.
- Luo, J., et al. (2007). "High-thermal-stability carbazole derivatives for blue OLEDs." Organic Electronics.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-diiodo-9H-carbazole | C12H7I2N | CID 3116488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,6-Diiodo-9H-carbazole [acrospharma.co.kr]
- 8. 3,6-dibromo-9-(2-iodophenyl)-9H-carbazole CAS#: 1850292-89-5 [chemicalbook.com]
- 9. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 10. Dissociative nature of C(sp2)-N(sp3) bonds of carbazole based materials via conical intersection: simple method to predict the exciton stability of host materials for blue OLEDs: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts: Analyzing 3,6-Diiodo and N-Phenyl Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ¹³C NMR in Carbazole Chemistry
Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, valued for their unique electronic and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of these molecules. The chemical shift of each carbon atom provides a sensitive probe into its local electronic environment, which is profoundly influenced by the nature and position of substituents on the carbazole core.
This guide focuses on two common and impactful substitutions: the introduction of heavy atoms like iodine at the 3 and 6 positions, and the addition of a phenyl group at the nitrogen atom. Understanding the characteristic ¹³C NMR signatures of these substitutions is crucial for confirming synthetic outcomes, assessing purity, and gaining deeper insights into the molecular structure and electronic properties.
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shift data for carbazole, 3,6-diiodocarbazole, and a representative N-phenyl substituted carbazole derivative. This data serves as a foundation for understanding the influence of these substituents.
| Carbon Position | Carbazole (CDCl₃) | 3,6-Diiodocarbazole (CDCl₃)[1] | 3,6-Dimethyl-9-phenylcarbazole (CDCl₃)[2] |
| C-3, C-6 | ~120.4 | 82.44 | 129.0 |
| C-4, C-5 | ~125.8 | 124.58 | 123.3 |
| C-1, C-8 | ~110.5 | 112.70 | 109.4 |
| C-2, C-7 | ~118.8 | 129.40 | 120.1 |
| C-4a, C-4b | ~139.8 | 138.53 | 139.3 |
| C-8a, C-9a | ~123.6 | 134.83 | - |
| N-Phenyl Carbons | |||
| C-1' (ipso) | - | - | 138.1 |
| C-2', C-6' | - | - | 126.8 |
| C-3', C-5' | - | - | 129.7 |
| C-4' | - | - | 127.0 |
Note: The data for carbazole is a typical representation. The data for 3,6-dimethyl-9-phenylcarbazole is used as a proxy to illustrate the effects of the N-phenyl group.
Key Observations and Mechanistic Insights
The "Heavy Atom Effect" of Iodine on C-3 and C-6
The most striking feature in the ¹³C NMR spectrum of 3,6-diiodocarbazole is the significant upfield shift of the C-3 and C-6 carbons to 82.44 ppm.[1] This is a classic example of the "heavy atom effect," a phenomenon where the presence of a heavy halogen, such as iodine or bromine, causes a shielding effect on the directly attached carbon atom.[3] This effect is primarily attributed to the spin-orbit coupling of the heavy atom's valence electrons, which induces a magnetic field that opposes the main magnetic field of the NMR spectrometer, leading to a lower resonance frequency (upfield shift).[4][5] This pronounced upfield shift is a definitive diagnostic marker for the direct attachment of iodine to an aromatic ring.
Influence of the N-Phenyl Substituent
The introduction of a phenyl group at the nitrogen atom of the carbazole core induces notable changes in the chemical shifts of the carbazole carbons and introduces new signals corresponding to the N-phenyl ring itself.
-
Carbazole Core Carbons: The chemical shifts of the carbazole carbons in N-phenyl derivatives are influenced by a combination of inductive and resonance effects. The nitrogen lone pair's delocalization into the phenyl ring can alter the electron density distribution throughout the carbazole system.
-
N-Phenyl Ring Carbons: The signals for the N-phenyl group appear in the aromatic region, with the ipso-carbon (C-1') typically found downfield due to its direct attachment to the nitrogen atom. The ortho- (C-2', C-6'), meta- (C-3', C-5'), and para- (C-4') carbons exhibit distinct chemical shifts that can provide information about the rotational dynamics and electronic communication between the phenyl ring and the carbazole nucleus.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
The following is a generalized, step-by-step protocol for the acquisition of ¹³C NMR spectra of carbazole derivatives, based on common laboratory practices.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for carbazole derivatives.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak for referencing (e.g., CDCl₃ at 77.16 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
II. NMR Instrument Setup and Data Acquisition
The following steps are a general guide for a Bruker NMR spectrometer. Specific commands and procedures may vary between different instrument manufacturers and software versions.[6][7]
-
Insert Sample: Carefully insert the NMR tube into the spinner and place it in the magnet.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Create a New Dataset: Create a new experiment file for the ¹³C NMR acquisition.
-
Load Standard Parameters: Load a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Acquire Data: Start the acquisition by typing zg.
-
Process Data: After the acquisition is complete, perform Fourier transformation (efp), phase correction (apk), and baseline correction.
-
Reference Spectrum: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.
-
Peak Picking: Identify and label the peaks in the spectrum.
Visualizing the Substituent Effects
The following diagrams illustrate the key structural features and their impact on the ¹³C NMR chemical shifts.
Conclusion
The ¹³C NMR spectra of 3,6-diiodo and N-phenyl substituted carbazoles exhibit distinct and predictable patterns. The pronounced upfield shift of the carbon atoms directly bonded to iodine is a hallmark of the heavy atom effect and serves as a powerful diagnostic tool. The N-phenyl group, on the other hand, introduces a new set of aromatic signals and subtly modifies the electronic environment of the carbazole core. By understanding these fundamental principles and following a robust experimental protocol, researchers can effectively leverage ¹³C NMR spectroscopy for the unambiguous characterization of this versatile class of molecules.
References
-
Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry. [Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]
- SUPPORTING INFORM
-
13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]
-
Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Daxue Huaxue. [Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. [Link]
-
13C NMR Protocol for Beginners DPX-300/Avance-300. University of Rochester. [Link]
-
C13 Setup Acquisition & Processing. YouTube. [Link]
-
Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. [Link]
-
Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]
-
Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. [Link]
-
13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Doc Brown's Chemistry. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link]
-
A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. Vanderbilt University. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. [Link]
Sources
Navigating the Labyrinth of Polyiodinated Aromatics: A Comparative Guide to HRMS Isotopic Pattern Analysis of Tri-iodo Carbazole Compounds
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, High-Resolution Mass Spectrometry (HRMS) stands out for its unparalleled ability to provide precise molecular weight and elemental composition information. However, the analysis of polyhalogenated compounds, such as tri-iodo carbazoles, presents unique challenges and demands a nuanced understanding of isotopic patterns and fragmentation behaviors. This guide provides an in-depth, comparative analysis of HRMS approaches for the characterization of these complex molecules, grounded in scientific principles and experimental insights.
The Isotopic Signature of Iodine: A Deceptively Simple Case
Unlike other common halogens such as chlorine and bromine, which have multiple naturally occurring isotopes leading to complex isotopic clusters in a mass spectrum, iodine is monoisotopic.[1][2] Natural iodine consists of 100% ¹²⁷I.[3][4] This simplifies the primary isotopic pattern of a tri-iodo carbazole molecule (C₁₂H₆I₃N). The molecular ion cluster will not exhibit the characteristic M, M+2, M+4, etc. peaks seen with polychlorinated or polybrominated compounds. Instead, the primary challenge lies in the precise mass measurement to confirm the elemental composition and the interpretation of fragmentation patterns to elucidate the substitution pattern on the carbazole core.
The theoretical exact mass of the monoisotopic peak for a tri-iodo carbazole, such as 2,3,6-triiodo-9H-carbazole (C₁₂H₆I₃N), can be calculated as follows:
| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.04695 |
| Iodine (¹²⁷I) | 3 | 126.904473 | 380.713419 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | 544.763443 |
The presence of a peak at or very near this m/z value with high mass accuracy is the first piece of evidence for the presence of a tri-iodo carbazole.
High-Resolution Mass Spectrometry Platforms: A Comparative Overview
The two most common HRMS platforms used for the analysis of small molecules are Time-of-Flight (TOF) and Orbitrap mass analyzers. Each has its own set of advantages and disadvantages for the analysis of compounds like tri-iodo carbazoles.
| Feature | Time-of-Flight (TOF) | Orbitrap |
| Principle of Operation | Measures the time it takes for ions to travel a fixed distance. | Ions are trapped in an electrostatic field and their frequency of oscillation is measured. |
| Mass Resolution | Typically in the range of 10,000 - 60,000 FWHM. | Can achieve very high resolutions, often exceeding 100,000 and up to 240,000 FWHM or more.[5] |
| Mass Accuracy | Typically < 5 ppm with external calibration, < 2 ppm with internal calibration. | Routinely achieves < 3 ppm with external calibration, < 1 ppm with internal calibration. |
| Scan Speed | Very fast, capable of acquiring many spectra per second. | Slower scan speeds, especially at higher resolutions. |
| Dynamic Range | Excellent intra-scan dynamic range, beneficial for detecting low-abundance ions in the presence of high-abundance ones. | Can have a more limited intra-scan dynamic range compared to TOF. |
| Cost & Maintenance | Generally lower initial cost and less complex maintenance. | Higher initial cost and more specialized maintenance requirements. |
Expert Insight: For the initial identification and confirmation of a synthesized tri-iodo carbazole, the superior resolution and mass accuracy of an Orbitrap instrument are highly advantageous. The ability to resolve potential isobaric interferences and achieve sub-ppm mass accuracy provides a higher degree of confidence in the assigned elemental composition. However, for quantitative studies or when coupled with fast chromatography, the higher scan speed of a TOF analyzer might be preferable.
Deciphering the Fragmentation Puzzle
The stable aromatic carbazole core means that the molecular ion is often readily observed.[6] However, the carbon-iodine bond is relatively weak and prone to cleavage upon ionization. The fragmentation pattern can provide crucial information about the number and positions of the iodine substituents.
A plausible fragmentation pathway for a tri-iodo carbazole under electron ionization (EI) or collision-induced dissociation (CID) would involve the sequential loss of iodine atoms. This would result in a series of fragment ions separated by approximately 127 Da.
Caption: Predicted fragmentation pathway for a tri-iodo carbazole showing sequential loss of iodine radicals.
Further fragmentation of the carbazole backbone can also occur, though typically at higher collision energies. For instance, the loss of HCN (27 Da) from the carbazole core is a known fragmentation pathway.
Experimental Protocol: LC-HRMS Analysis of a Di-iodo Carbazole Analogue
As a practical example, the following is a detailed protocol for the analysis of 3,6-diiodo-9H-carbazole, a close analogue to our target compound. This method can be readily adapted for tri-iodo carbazole analysis.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3,6-diiodo-9H-carbazole in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to create working standards in the range of 1 ng/mL to 1 µg/mL in 50:50 acetonitrile:water.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point for aromatic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-20 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Sheath Gas Flow: 35 arbitrary units.
-
Auxiliary Gas Flow: 10 arbitrary units.
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000 (Orbitrap) or >30,000 (TOF).
-
Scan Range: m/z 150-750.
-
AGC Target (Orbitrap): 1e6.
-
Maximum Injection Time (Orbitrap): 100 ms.
-
-
MS/MS (dd-MS2) Parameters:
-
Activation Type: Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped collision energy (e.g., 20, 40, 60 eV).
-
Resolution: 17,500 (Orbitrap).
-
Isolation Window: 1.0 m/z.
-
Caption: A generalized workflow for the LC-HRMS analysis of iodinated carbazole compounds.
Expected Data and Interpretation: A Case Study with 3,6-diiodo-9H-carbazole
The mass spectrum of 3,6-diiodo-9H-carbazole would be expected to show a prominent molecular ion peak at m/z 418.8668 (for C₁₂H₇I₂N).[7]
Data Comparison: TOF vs. Orbitrap
| Parameter | Expected TOF Data | Expected Orbitrap Data | Advantage |
| Measured m/z | 418.8665 | 418.8667 | Orbitrap (Higher Accuracy) |
| Mass Error | -0.7 ppm | -0.2 ppm | Orbitrap |
| Resolution (FWHM) | 35,000 | 70,000 | Orbitrap (Better Peak Shape) |
| Isotopic Fidelity | Good | Excellent | Orbitrap |
While both instruments can confidently identify the compound, the higher mass accuracy and resolution of the Orbitrap provide a greater degree of certainty and can be crucial in complex matrices where isobaric interferences may be present.
Conclusion: A Synergistic Approach for Confident Identification
The analysis of tri-iodo carbazole compounds by HRMS is a powerful technique for their unequivocal identification. The monoisotopic nature of iodine simplifies the primary isotopic pattern, placing the emphasis on high mass accuracy and the interpretation of fragmentation data. While both TOF and Orbitrap platforms are capable of this analysis, the superior resolution and mass accuracy of Orbitrap instruments offer a distinct advantage for initial structural confirmation. A well-designed LC-HRMS experiment, coupled with a systematic approach to data interpretation, will provide researchers with the high-quality, reliable data needed to advance their scientific endeavors.
References
-
Zhang, X., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1837-1844. [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 25(8), 7135-7146. [Link]
-
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
-
WebElements. Iodine: isotope data. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iodine. [Link]
-
Ximenes, M. C., et al. (2018). Nanofabrication via SEM Electron‐Beam Stimulated Suzuki–Miyura Type Reaction: Fingerprints of Carbazole Derivative Revealed by Synchrotron‐IR Nanospectroscopy and Mass Spectrometry. ChemistrySelect, 3(42), 11861-11866. [Link]
-
PubChem. 3,6-diiodo-9H-carbazole. [Link]
-
ChemLin. Iodine Isotopes - List and Properties. [Link]
-
Wikipedia. Isotopes of iodine. [Link]
-
Gunturu, S., et al. (2019). 2,3‐Diodocarbazoles by a Domino Iodocyclization/Iodo‐Translocation of (3‐Iodoindolyl)butynols. European Journal of Organic Chemistry, 2019(44), 7381-7385. [Link]
-
Link, H., et al. (2019). Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry. Ecotoxicology and Environmental Safety, 171, 74-81. [Link]
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Crystal structure data for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
An In-Depth Comparative Guide to the Structural Landscape of 3,6-Diiodo-9-Aryl-9H-Carbazoles for Advanced Material Design
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole stands as a pivotal molecular scaffold in the development of next-generation organic electronic materials. Its rigid, π-conjugated framework, coupled with the presence of heavy iodine atoms, imparts unique photophysical and charge-transport properties, making it a desirable building block for applications ranging from Organic Light-Emitting Diodes (OLEDs) to perovskite solar cells.[1][2] The precise three-dimensional arrangement of atoms within its crystal lattice dictates the intermolecular interactions, which in turn govern the bulk material properties. While the specific crystal structure for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is not publicly deposited, a comprehensive understanding can be constructed through a comparative analysis of its close structural analogs.
This guide provides a detailed examination of the crystallographic data for key 3,6-diiodo-9H-carbazole derivatives. By comparing their structural parameters, we can elucidate the influence of the N-substituent on the carbazole core's geometry and the resulting intermolecular packing forces. This analysis offers critical insights for researchers in materials science and drug development, enabling a more rational design of carbazole-based materials with tailored functionalities.
Comparative Crystallographic Analysis of 3,6-Diiodo-9H-Carbazole Derivatives
The substitution at the 9-position of the carbazole nitrogen is a primary strategy for tuning the molecule's solubility, electronic properties, and solid-state packing. To predict the structural characteristics of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, we will compare the crystal structures of three key derivatives: the parent 3,6-Diiodo-9H-carbazole, the N-alkylated 3,6-diiodo-9-ethyl-9H-carbazole, and the N-acylated tert-butyl 3,6-diiodocarbazole-9-carboxylate.
A summary of their key crystallographic parameters is presented in Table 1.
Table 1: Comparison of Crystallographic Data for 3,6-Diiodo-9H-Carbazole Derivatives
| Parameter | 3,6-Diiodo-9H-carbazole[3] | 3,6-diiodo-9-ethyl-9H-carbazole[4] | tert-butyl 3,6-diiodocarbazole-9-carboxylate[5] |
| Formula | C₁₂H₇I₂N | C₁₄H₁₁I₂N | C₁₇H₁₅I₂NO₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/n |
| a (Å) | 11.8823 (14) | 10.023 (2) | 11.986 (2) |
| b (Å) | 7.8835 (9) | 12.338 (3) | 8.868 (2) |
| c (Å) | 24.835 (3) | 12.551 (3) | 16.489 (3) |
| β (°) ** | 90 | 108.31 (3) | 108.20 (3) |
| Volume (ų) ** | 2326.4 (5) | 1471.2 (6) | 1666.3 (6) |
| Carbazole Core Planarity | Essentially planar (rms deviation = 0.0272 Å)[3] | Essentially planar | Nearly planar (rms deviation = 0.007 Å)[5] |
| Key Intermolecular Interactions | C-H···π interactions | π-π stacking | Type I & II I···I interactions, π-π interactions[5] |
Planarity of the Carbazole Core
A consistent feature across all analyzed structures is the high degree of planarity of the tricyclic carbazole ring system. For the parent 3,6-Diiodo-9H-carbazole, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.0272 Å.[3] Similarly, the tert-butyl carboxylate derivative exhibits a nearly planar core with an r.m.s. deviation of 0.007 Å.[5] This inherent rigidity is a hallmark of the carbazole scaffold and is crucial for facilitating efficient π-orbital overlap, which is essential for charge transport.[6] The introduction of a substituent at the 9-position, whether it be a small alkyl group like ethyl or a bulky aryl group like 4-iodophenyl, is not expected to significantly distort this planar core.
Influence of the N-Substituent on Molecular Packing
The nature of the substituent at the 9-position profoundly impacts the intermolecular interactions that dictate the crystal packing.
-
In 3,6-Diiodo-9H-carbazole , the presence of the N-H bond allows for potential hydrogen bonding, although none were observed in the reported structure. The packing is primarily governed by C-H···π interactions.[3]
-
In tert-butyl 3,6-diiodocarbazole-9-carboxylate , the crystal packing is more complex, featuring pillars formed by intermolecular π-π stacking.[5] Crucially, this structure also exhibits both Type I and Type II intermolecular iodine-iodine (I···I) halogen bonding interactions.[5] These interactions are highly directional and can significantly influence charge transport pathways within the material.
-
For the target molecule, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , the bulky 4-iodophenyl group is expected to be oriented at a significant dihedral angle relative to the carbazole plane, similar to what is observed in other 9-arylcarbazole structures.[7][8] This twisted conformation helps to prevent excessive π-π aggregation, which can be beneficial for maintaining high photoluminescence quantum yields in the solid state. Furthermore, with three iodine atoms per molecule, the formation of an extensive network of I···I halogen bonds is highly probable, which would be a dominant force in the crystal packing.
Synthetic Pathways and Experimental Protocols
The synthesis of 3,6-diiodo-9-aryl-9H-carbazoles typically involves a multi-step process. A general and effective pathway is illustrated below, followed by a detailed experimental protocol for a closely related analog, which serves as a reliable template.
General Synthetic Workflow
The synthesis begins with the protection or arylation of the carbazole nitrogen, followed by a direct electrophilic iodination at the electron-rich 3 and 6 positions.
Caption: Synthetic route to 3,6-diiodo-9-aryl-9H-carbazoles.
Protocol: Synthesis of 9-(4-Bromophenyl)-3,6-diiodo-9H-carbazole[9]
This protocol provides a validated method for synthesizing a structural analog. The same conditions can be adapted for the synthesis of the target iodo-phenyl derivative by substituting 1,4-dibromobenzene with 1-bromo-4-iodobenzene in the first step.
Step 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole
-
To a 100 mL round-bottom flask, add 9H-carbazole (10 g, 60 mmol), 1,4-dibromobenzene (14.2 g, 60 mmol), copper(I) iodide (1.14 g, 6 mmol), 18-crown-6 (0.53 g, 2 mmol), and potassium carbonate (16.6 g, 120 mmol).
-
Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL).
-
Heat the mixture at 170°C for 11 hours under a nitrogen atmosphere.
-
Cool the mixture and quench with 1 N HCl.
-
Filter the precipitate and wash sequentially with aqueous ammonia and water.
-
Purify the crude solid by column chromatography using hexane as the eluent to yield the product as a white solid.
Step 2: Synthesis of 9-(4-Bromophenyl)-3,6-diiodo-9H-carbazole
-
Dissolve 9-(4-bromophenyl)-9H-carbazole (0.65 g, 2 mmol) in boiling glacial acetic acid (40 mL).
-
Add potassium iodide (0.66 g, 3.96 mmol) and potassium iodate (0.96 g, 4.5 mmol).
-
Reflux the solution at 80°C for 4 hours.
-
Pour the reaction mixture into water.
-
Filter the resulting precipitate and wash thoroughly with water to obtain the purified product.
Protocol: Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is paramount. Slow evaporation is a reliable method.
-
Dissolve the purified compound (e.g., 20 mg) in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and ethanol, 1:1 v/v) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Alternative Halogenated Carbazoles: A Performance Comparison
While di-iodo carbazoles are excellent building blocks, their dibromo and dicyano analogs are also widely used and offer a valuable performance comparison.[9][10][11]
-
3,6-Dibromo-9H-carbazole Derivatives : Bromine is less reactive than iodine in many cross-coupling reactions, which can sometimes offer better control over the reaction.[10] However, the weaker halogen-bonding propensity of bromine compared to iodine may lead to different crystal packing and potentially lower charge carrier mobility in the solid state. Copolymers based on 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole are used as wide band-gap hole-transport layer (HTL) materials in OLEDs.[10]
-
3,6-Dicyano-9H-carbazole Derivatives : The introduction of strongly electron-withdrawing cyano groups significantly alters the electronic properties of the carbazole core, lowering the LUMO energy level. This makes them suitable for use as electron-transporting or emissive materials in OLEDs.[11] Their synthesis, however, often requires palladium-catalyzed cyanation from the corresponding di-halogenated precursors.[11]
The choice between iodo, bromo, or cyano derivatives depends on the specific application and the desired electronic properties, with the heavier iodine atoms generally promoting stronger intermolecular interactions and potentially higher charge mobility.
Conclusion
While the definitive crystal structure of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole awaits elucidation, a comparative analysis of its close derivatives provides a robust framework for predicting its structural and electronic properties. The carbazole core is expected to remain highly planar, with the 4-iodophenyl group introducing a significant steric twist. The crystal packing will likely be dominated by a combination of π-π stacking and a strong, directional network of intermolecular I···I halogen bonds. These structural features are critical for designing efficient charge transport pathways and tuning the photophysical properties of the resulting materials. The synthetic protocols and comparative data presented herein offer a valuable resource for researchers aiming to harness the potential of this versatile molecular building block for advanced applications in organic electronics and beyond.
References
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Gangadharan, R., et al. (2016). Crystal structures of three carbazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1831–1837. [Link]
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Suresh, J., et al. (2015). Crystal structures of two new carbazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o334–o338. [Link]
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Xie, Y.-Z., et al. (2012). 3,6-Diiodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1242. [Link]
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PubChem. (n.d.). 3,6-diiodo-9H-carbazole. National Center for Biotechnology Information. [Link]
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Kurahashi, M., et al. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. [Link]
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Radula-Janik, K., et al. (2018). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Journal of Molecular Structure, 1164, 39-48. [Link]
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Supporting Information for: Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core. (2012). RSC Advances. [Link]
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Achanath, R., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]
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Etherington, M. K., et al. (2021). Liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile. Journal of Materials Chemistry C, 9, 5683-5692. [Link]
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Tovar, J. D., et al. (2023). Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1018. [Link]
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de Oliveira, K. T., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes, 12(2), 294. [Link]
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Klimov, E., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1439. [Link]
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Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6858. [Link]
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AcrosPharmatech. (n.d.). 3,6-Diiodo-9H-carbazole. [Link]
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Wang, Y., et al. (2012). 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. [Link]
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Cui, J., et al. (2010). 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o893. [Link]
-
Dehaen, W., et al. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis, 46(05), 596-599. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
